Cy5-PEG7-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H85ClN4O10 |
|---|---|
Molecular Weight |
1021.8 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,11,13-14,16-19,21,23-28,47H,6-8,10,12,15,20,22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b21-11+; |
InChI Key |
KZHJDOUMVOLAGU-YUZSSDIYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy5-PEG7-TCO: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG7-TCO, a key reagent in the field of bioorthogonal chemistry. Designed for researchers and professionals in drug development and life sciences, this document details the technical specifications, experimental protocols, and potential applications of this versatile fluorescent probe.
Core Concepts: Introduction to this compound
This compound is a fluorescent labeling reagent that combines a bright, far-red Cyanine5 (Cy5) dye with a reactive trans-cyclooctene (TCO) moiety through a seven-unit polyethylene glycol (PEG) spacer.[1][2][3] This molecule is specifically designed for bioorthogonal "click chemistry," a class of reactions that occur rapidly and selectively within biological systems without interfering with native biochemical processes.
The key utility of this compound lies in its ability to participate in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is exceptionally fast and forms a stable covalent bond, making it an ideal tool for labeling and visualizing biomolecules in complex environments such as living cells. The PEG7 linker enhances the water solubility of the molecule and minimizes steric hindrance, improving its biocompatibility and labeling efficiency.
Chemical Structure and Properties
The structure of this compound consists of three main components: the Cy5 fluorophore, the PEG7 linker, and the TCO reactive group.
Diagram of the Molecular Components of this compound
Caption: Modular components of the this compound probe.
Quantitative Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for Cy5-TCO, a close structural analog of this compound. These values provide a strong reference for the expected performance of this compound.
| Property | Value | Notes |
| Molecular Formula | C₅₇H₈₅ClN₄O₁₀ | For this compound |
| Molecular Weight | 1021.76 g/mol | For this compound |
| Excitation Maximum (λex) | ~651 nm | For Cy5-TCO |
| Emission Maximum (λem) | ~670 nm | For Cy5-TCO |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | At 651 nm for Cy5-TCO |
| Quantum Yield (Φ) | 0.27 | For Cy5-TCO |
| Solubility | Water, DMSO, DMF, MeOH | General solubility for Cy5-TCO compounds |
| Storage | -20°C, protect from light and moisture | Recommended for long-term stability |
The TCO-Tetrazine Ligation: A Bioorthogonal Reaction
The core of this compound's functionality is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between the electron-rich TCO group (the dienophile) and an electron-deficient tetrazine (the diene).
Reaction Pathway of TCO-Tetrazine Ligation
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
This two-step process involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable, fluorescently labeled product. This reaction is characterized by its extremely fast kinetics and high specificity, proceeding efficiently at low concentrations and under physiological conditions without the need for a catalyst.
Experimental Protocols
The following are detailed protocols for the use of this compound in common bioconjugation and cell labeling experiments.
Protocol 1: Labeling of Proteins with TCO-NHS Ester for Subsequent Reaction with Tetrazine-Dye
This two-step protocol first introduces the TCO moiety onto a protein of interest using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-functionalized fluorescent dye (e.g., a Cy5-tetrazine derivative if the protein is TCO-labeled)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Ligation with Tetrazine-Dye: To the purified TCO-labeled protein, add a 1.5 to 5-fold molar excess of the tetrazine-functionalized fluorescent dye.
-
Incubation for Ligation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes.
-
Final Purification (Optional): If necessary, the final fluorescently labeled protein can be purified from unreacted dye using a desalting column.
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol describes a pre-targeting strategy for live-cell imaging, where a TCO-modified antibody is first administered to cells, followed by the addition of a tetrazine-functionalized Cy5 dye.
Materials:
-
Cells expressing the target of interest
-
TCO-labeled antibody specific to the target
-
Cy5-PEG7-Tetrazine (or a similar tetrazine-Cy5 conjugate)
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.
-
Ligation and Imaging: Prepare a staining solution of the tetrazine-functionalized Cy5 dye in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Controls:
-
Unlabeled Cells + Tetrazine-Cy5: To assess non-specific binding of the dye.
-
TCO-labeled Cells (no tetrazine-dye): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Applications and Visualized Workflows
This compound and the TCO-tetrazine ligation are versatile tools with a wide range of applications in biological research and drug development.
Pre-targeted Imaging Workflow
Pre-targeted imaging is a powerful technique that separates the targeting of a biomolecule from the delivery of the imaging agent. This approach can improve the signal-to-background ratio and reduce the radiation dose in nuclear imaging, or enhance the specificity of fluorescent imaging.
Caption: General workflow for in vivo pre-targeted imaging.
Studying Receptor Internalization and Trafficking
Fluorescently labeling cell surface receptors with this compound (via a tetrazine-modified ligand or antibody) allows for the visualization and tracking of their internalization and subsequent intracellular trafficking pathways. This is crucial for understanding receptor signaling and regulation. While a specific signaling pathway study using this compound was not identified in the literature, the following diagram illustrates a generalized workflow for such an investigation.
Caption: Generalized workflow for tracking receptor internalization.
This guide provides a foundational understanding of this compound and its application in bioorthogonal chemistry. For specific experimental optimization, it is recommended to consult the manufacturer's technical datasheets and relevant scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking Drug-induced Changes in Receptor Post-internalization Trafficking by Colocalizational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Bioorthogonal Characteristics of Cy5-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties and bioorthogonal reactivity of Cy5-PEG7-TCO, a cyanine-based fluorescent probe functionalized with a TCO (trans-cyclooctene) moiety. This reagent is a valuable tool for the precise labeling of biomolecules in complex biological systems through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-modified targets.
Core Spectroscopic and Physicochemical Properties
The photophysical characteristics of this compound are central to its utility in fluorescence-based applications. The Cy5 fluorophore exhibits strong absorption in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from biological samples. The key quantitative data for Cy5-TCO are summarized in the table below. It is important to note that while the core fluorophore is Cy5, the PEG7 linker may cause slight variations in these values.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 647 - 651 nm | [1][2][3] |
| Emission Maximum (λem) | 663 - 670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~251,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.27 - 0.4 |
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in PBS (e.g., 1 µM). The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known absorption maximum of Cy5 (approximately 647 nm).
-
Scan the emission monochromator over a range of wavelengths (e.g., 650 nm to 800 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (approximately 667 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The wavelength at the peak of each spectrum represents the respective maximum.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes a general procedure for the bioorthogonal ligation of this compound to a tetrazine-functionalized protein.
Materials:
-
This compound
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye
-
Spin desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Ensure the tetrazine-functionalized protein is at a known concentration in an amine-free buffer.
-
-
Ligation Reaction:
-
Add a molar excess of the this compound stock solution to the tetrazine-functionalized protein solution. A 5- to 10-fold molar excess of the dye is a common starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C with a longer incubation time.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a spin desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
The success of the conjugation can be confirmed by measuring the absorbance of the purified product at both 280 nm (for the protein) and the excitation maximum of Cy5 (around 647 nm).
-
The degree of labeling (DOL) can be calculated from these absorbance values.
-
Visualizations
Caption: Workflow for the characterization and bioconjugation of this compound.
Caption: The iEDDA reaction between a tetrazine and TCO.
References
The Kinetics of TCO-Tetrazine Ligation: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the bioorthogonal reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) offers a powerful tool for site-specific labeling of biomolecules. The cornerstone of this utility lies in its exceptionally fast reaction kinetics, governed by an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This guide provides a comprehensive overview of the core principles governing TCO-tetrazine ligation kinetics, detailed experimental protocols for their measurement, and a summary of quantitative data to aid in the selection of optimal reactants for specific applications in research and drug development.
Core Principles of the TCO-Tetrazine Ligation
The TCO-tetrazine ligation is a two-step process initiated by a [4+2] IEDDA cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile).[1][2] This is the rate-determining step. The initial cycloaddition is followed by a rapid retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, irreversibly driving the reaction forward.[1][3] This clean and rapid ligation has found widespread application in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
The reaction rate is described by a second-order rate constant (k), with higher values indicating a faster reaction. Several key factors influence these kinetics:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by substituting tetrazines with electron-withdrawing groups (EWGs) and TCOs with electron-donating groups (EDGs). This modification reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, thus speeding up the reaction.
-
Sterics: Less sterically hindered tetrazines and TCOs will generally react faster. Bulky substituents near the reactive moieties can impede the approach of the reaction partners.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate. This is a primary reason for the vastly greater reactivity of TCOs compared to their cis-cyclooctene counterparts.
-
Solvent: While the reaction is known to proceed in a wide range of organic and aqueous solvents, the choice of solvent can influence the reaction rate. For biological applications, the reaction's efficiency in aqueous media is a key advantage.
-
pH: The ligation is largely insensitive to pH within the physiological range (pH 6-9). However, the stability of the reactants, particularly certain tetrazine derivatives, can be pH-dependent.
Quantitative Data on Reaction Kinetics
The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The rate constants can vary dramatically depending on the specific structures of the TCO and tetrazine used, spanning a range from approximately 1 M⁻¹s⁻¹ to over 10⁷ M⁻¹s⁻¹. This tunable nature allows for the selection of a reactant pair with kinetics tailored to a specific application. Below is a summary of experimentally determined second-order rate constants for various tetrazine-TCO pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | |
| Dipyridal tetrazine | TCO | 2000 (±400) | PBS | |
| 3,6-diphenyl-1,2,4,5-tetrazine | Various TCOs | Varies with TCO structure | Methanol | |
| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 mAb | (13 ± 0.08) × 10³ | PBS, 37 °C | |
| General Range | TCO | 1 - 1 x 10⁶ | General |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction for a specific application. The most common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry
This protocol outlines the general steps for determining the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the characteristic tetrazine absorbance (typically between 510-550 nm). For very fast reactions, a stopped-flow instrument is required.
Materials:
-
Stock solution of the tetrazine derivative of known concentration in a suitable solvent (e.g., DMSO, DMF).
-
Stock solution of the TCO derivative of known concentration in the same solvent.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis Spectrophotometer or a stopped-flow system.
-
Quartz cuvettes.
Procedure:
-
Prepare Working Solutions: Prepare a series of TCO solutions in the reaction buffer at various concentrations. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration. Prepare a dilute solution of the tetrazine in the same reaction buffer.
-
Instrument Setup: Set the spectrophotometer to measure absorbance at the λmax of the tetrazine (e.g., 520 nm). Set the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Initiate Reaction: For slower reactions, add the TCO solution to a cuvette containing the tetrazine solution, mix quickly, and immediately begin recording the absorbance over time. For fast reactions, load the tetrazine and TCO solutions into separate syringes of a stopped-flow instrument. A rapid push will mix the reactants in the observation cell and trigger data collection.
-
Data Acquisition: Record the absorbance decay over time until the reaction is complete. Collect several replicate runs for each TCO concentration to ensure reproducibility. Measure the absorbance of a solvent blank.
-
Data Analysis:
-
Subtract the blank absorbance from the reaction data.
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (kobs) for each TCO concentration.
-
Plot the observed rate constants (kobs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k) for the reaction.
-
Protocol 2: General Procedure for TCO-Tetrazine Protein-Protein Conjugation
This protocol provides a general workflow for conjugating two proteins using TCO-tetrazine ligation.
Materials:
-
Protein A and Protein B to be conjugated.
-
Amine-reactive TCO-NHS ester (e.g., TCO-PEG-NHS).
-
Amine-reactive Tetrazine-NHS ester (e.g., Methyl-tetrazine-PEG-NHS).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Anhydrous DMSO or DMF.
-
Spin desalting columns for buffer exchange and purification.
Procedure:
Part A: Preparation of TCO- and Tetrazine-Functionalized Proteins
-
Protein Preparation: If the protein's storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
To Protein A, add a 5- to 20-fold molar excess of the TCO-NHS ester solution.
-
To Protein B, add a 5- to 20-fold molar excess of the Tetrazine-NHS ester solution.
-
-
Incubation: Incubate both reaction mixtures for 30-60 minutes at room temperature.
-
Quenching: Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns, exchanging the buffer back to the desired reaction buffer (e.g., PBS, pH 7.4).
Part B: Protein-Protein Conjugation
-
Reactant Mixing: Mix the TCO-labeled Protein A with the tetrazine-labeled Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Conjugation Reaction: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance around 520 nm.
-
Purification (Optional): The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography if necessary.
-
Storage: Store the final conjugate at 4°C until further use.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in TCO-tetrazine ligation, the following diagrams illustrate the core reaction mechanism and experimental workflows.
Conclusion
The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its exceptional speed, biocompatibility, and specificity. Its tunable kinetics, which can be modulated by adjusting the electronic and steric properties of the reactants, provide a versatile tool for a wide range of applications. By understanding the core principles that govern the reaction kinetics and employing robust experimental protocols for their measurement, researchers, scientists, and drug development professionals can effectively harness the power of this remarkable ligation for advanced bioconjugation, live-cell imaging, and the construction of novel therapeutic and diagnostic agents.
References
The Ultimate Guide to Cy5-PEG7-TCO in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of Cy5-PEG7-TCO, a powerful tool in the field of bioorthogonal chemistry. By leveraging the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction, this fluorescent probe offers unprecedented capabilities in live-cell imaging, pretargeted in vivo imaging, and the development of targeted drug delivery systems. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key quantitative data to empower researchers in their scientific endeavors.
Core Principles: The Chemistry of this compound
This compound is a multi-functional molecule comprised of three key components:
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its emission in the far-red spectrum (~670 nm) is ideal for biological applications as it minimizes background autofluorescence from native cellular components.
-
Polyethylene Glycol (PEG7): A seven-unit PEG linker. This hydrophilic spacer enhances the molecule's solubility in aqueous buffers, reduces non-specific binding, and provides steric separation between the dye and the reactive group, which can help preserve the functionality of both.
-
trans-Cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive handle. The ring strain of the TCO group makes it highly reactive towards its specific partner, a tetrazine, without the need for a catalyst.
The primary application of this compound revolves around the IEDDA "click" reaction with a tetrazine-modified molecule. This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions, making it ideal for use in living systems.[1][2] The ligation is irreversible and forms a stable covalent bond, ensuring a permanent label on the target of interest.[3]
Quantitative Data for Experimental Design
To facilitate the design and optimization of experiments, the following tables summarize the key photophysical and kinetic properties of Cy5-TCO and the TCO-tetrazine ligation.
| Photophysical Properties of Cy5-TCO | |
| Parameter | Value |
| Excitation Maximum (λex) | ~651 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) | 250,000 - 251,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.27 |
Data sourced from supplier information for Cy5-TCO, a close analog of this compound.
| Reaction Kinetics: TCO-Tetrazine Ligation | |
| Parameter | Value |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ |
The reaction rate is among the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[3]
Key Applications and Experimental Protocols
This compound is a versatile reagent for a range of applications, primarily centered on the specific labeling of tetrazine-modified biomolecules.
Pretargeted In Vivo Imaging
A powerful application of this compound is in pretargeted imaging, a strategy designed to enhance signal-to-noise ratios in vivo.[4] This approach involves a two-step process: first, a tetrazine-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the unbound excess clears from circulation. Subsequently, the this compound imaging agent is administered, which rapidly "clicks" to the pre-localized tetrazine-antibody conjugate.
Detailed Protocol: Pretargeted Imaging in a Murine Model
This protocol is adapted from established pretargeting procedures and outlines the use of this compound as the imaging agent following administration of a tetrazine-modified antibody.
-
Reagent Preparation:
-
Prepare the tetrazine-modified antibody in sterile, pyrogen-free phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in sterile PBS to the desired concentration for injection. Protect the solution from light.
-
-
Administration of Tetrazine-Antibody:
-
Administer the tetrazine-conjugated antibody to the tumor-bearing mouse model via intravenous (tail vein) injection. The typical dose ranges from 1-10 mg/kg.
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This waiting period is crucial for the clearance of unbound antibody, which minimizes background signal.
-
-
Administration of this compound:
-
After the clearance period, administer the this compound solution via intravenous injection.
-
-
In Vivo Fluorescence Imaging:
-
Perform whole-body fluorescence imaging at various time points post-injection of this compound (e.g., 1, 4, 24 hours).
-
Use an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Acquire and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to determine the target-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
Image the excised tissues to confirm the in vivo findings and obtain more sensitive measurements of fluorescence distribution.
Live-Cell Labeling and Flow Cytometry
This compound can be used for the fluorescent labeling of live cells that have been engineered to display tetrazine groups on their surface, for example, through metabolic labeling or by pre-targeting with a tetrazine-conjugated antibody.
Detailed Protocol: Labeling of Tetrazine-Expressing Cells
-
Reagent Preparation:
-
Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in an appropriate buffer (e.g., PBS with 1% BSA for flow cytometry, or complete cell culture medium for microscopy).
-
-
Cell Preparation:
-
Harvest cells that have been metabolically or otherwise engineered to display tetrazine groups.
-
Wash the cells once with ice-cold FACS buffer (e.g., PBS with 1% BSA) or imaging medium.
-
Resuspend the cells in the appropriate buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Labeling Procedure:
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type and application.
-
After incubation, wash the cells two to three times with buffer to remove any unbound probe. For flow cytometry, centrifuge at 300-500 x g for 5 minutes for each wash.
-
-
Analysis:
-
For Flow Cytometry: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).
-
For Microscopy: After the final wash, add fresh imaging medium to the cells. Image using a fluorescence microscope equipped with a Cy5 filter set.
-
Mechanism of Action: The IEDDA Reaction
The utility of this compound is fundamentally based on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful bioorthogonal ligation proceeds in two stages:
-
[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile). This forms an unstable dihydropyridazine intermediate.
-
Retro-Diels-Alder Reaction: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable, fluorescently labeled pyridazine product.
Conclusion
This compound is a highly valuable tool for researchers in chemical biology, drug development, and molecular imaging. Its bright and photostable Cy5 fluorophore, combined with the exceptionally rapid and specific TCO-tetrazine ligation, enables robust and high-contrast labeling of biomolecules in complex biological environments. The pretargeting strategies outlined in this guide offer a clear path to achieving superior in vivo imaging results, while the cell labeling protocols provide a reliable method for a variety of in vitro applications. By understanding the core principles and detailed methodologies presented here, scientists can effectively integrate this compound into their research to advance our understanding of biology and the development of new therapeutics.
References
- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the PEG Linker in Cy5-PEG7-TCO: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Cy5-PEG7-TCO molecule is a powerful tool in the field of bioconjugation and fluorescence imaging, enabling the precise labeling of molecules in complex biological systems. This guide provides a comprehensive overview of the function of each component of this compound, with a particular focus on the integral role of the polyethylene glycol (PEG) linker. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective application of this reagent.
Core Components and Their Functions
The this compound molecule is comprised of three key functional moieties:
-
Cy5 (Cyanine 5): A fluorescent dye that absorbs light in the red region of the spectrum (around 647 nm) and emits in the far-red (around 663 nm). Its brightness and photostability make it a popular choice for a wide range of fluorescence-based applications.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for "click chemistry." Specifically, it undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-containing molecules. This bioorthogonal reaction is notable for its fast kinetics and the absence of a need for a catalyst, making it ideal for use in living systems.
-
PEG7 Linker: A seven-unit polyethylene glycol chain that acts as a spacer between the Cy5 dye and the TCO reactive group. The inclusion of this hydrophilic linker is critical for improving the overall performance of the molecule.
The primary function of the PEG7 linker is to enhance the physicochemical properties of the Cy5-TCO conjugate. PEGylation, the process of attaching PEG chains, is a widely used strategy in drug delivery and bioconjugation to improve solubility, stability, and pharmacokinetic profiles of molecules.[1][2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λ_max) | ~647 nm | [5] |
| Emission Maximum (λ_em) | ~663 nm | |
| Molar Extinction Coefficient (ε) | 251,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.01 - 0.33 (in various solvents) |
Table 1: Optical Properties of the Cy5 Fluorophore.
| Property | Non-PEGylated Cy5-TCO | PEGylated this compound | Reference |
| Aqueous Solubility | Lower | Significantly Higher | |
| Nonspecific Binding | Prone to nonspecific interactions | Reduced nonspecific binding | |
| In vivo Circulation Time | Shorter | Longer | |
| Immunogenicity | Potential for immune response | Reduced immunogenicity | |
| Steric Hindrance | Higher potential for steric hindrance in reactions | Minimized steric hindrance |
Table 2: Comparison of Properties: PEGylated vs. Non-PEGylated Cy5-TCO.
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Antibody with this compound
This protocol outlines the steps for conjugating this compound to an antibody that has been pre-functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-5 mM.
-
Reaction Setup:
-
To the tetrazine-modified antibody solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid due to the fast kinetics of the TCO-tetrazine ligation.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).
Protocol for Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes a two-step approach for imaging a specific cell surface target. First, a tetrazine-modified antibody is administered, followed by the this compound for fluorescent labeling.
Materials:
-
Cells expressing the target of interest
-
Tetrazine-modified antibody specific to the target
-
This compound
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting:
-
Incubate the cells with the tetrazine-modified antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
-
Labeling and Imaging:
-
Prepare a solution of this compound in live-cell imaging medium at a final concentration of 1-5 µM.
-
Add the this compound solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs.
-
Mandatory Visualizations
References
- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
The inverse electron demand Diels-Alder (iEDDA) reaction has become a central tool in "click chemistry," providing an unmatched blend of reaction speed, selectivity, and biocompatibility.[1] Its capacity to create covalent bonds within complex biological settings without requiring cytotoxic catalysts has driven its use in areas from biological imaging to targeted drug delivery and the creation of advanced therapies.[1] This technical guide offers a detailed look at the foundational principles of iEDDA chemistry, in-depth experimental protocols for its main applications, and a summary of kinetic data to help in the logical design of iEDDA-based bioconjugation strategies.
Core Principles of iEDDA Chemistry
The iEDDA reaction is a [4+2] cycloaddition between a diene with low electron density and a dienophile with high electron density.[2][3] This is the opposite of the "normal" Diels-Alder reaction, which uses a diene rich in electrons and a dienophile poor in electrons.[4] The effectiveness of the iEDDA reaction in biological systems comes from using specific pairs of reactants that are not naturally occurring and are highly reactive with each other, but do not react with the many functional groups found in biological environments.
Mechanism
The reaction starts with a concerted [4+2] cycloaddition to create a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂). This irreversible step pushes the reaction to completion. The final product is a stable dihydropyridazine, which can then be oxidized to a pyridazine.
Molecular Orbital Theory
Unlike the standard Diels-Alder reaction, the iEDDA reaction's kinetics are controlled by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between the dienophile's HOMO and the diene's LUMO leads to a faster reaction.
Key factors that influence reactivity include:
-
Electronics : The reactivity of the tetrazine is increased by electron-withdrawing groups on the tetrazine ring, which lower the LUMO energy. In contrast, electron-donating groups on the dienophile raise the HOMO energy, which also speeds up the reaction.
-
Dienophile Strain : Ring strain in the dienophile is very important for increasing the reaction rate by raising the energy of the HOMO. This is why strained alkenes and alkynes, like trans-cyclooctenes (TCO), are highly reactive partners for tetrazines.
-
Sterics : Steric hindrance on either the tetrazine or the dienophile can lower the reaction rate.
Common Reactants
-
Dienes : The dienes used in iEDDA are electron-deficient, often containing electron-withdrawing groups or electronegative heteroatoms. Aromatic compounds like triazines and tetrazines are commonly used. 1,2,4,5-tetrazines are the most frequently used dienes for these reactions.
-
Dienophiles : The dienophiles are electron-rich, containing one or more electron-donating groups. Common types of dienophiles include vinyl ethers, enamines, alkynes, and highly strained olefins like trans-cyclooctenes (TCO) and norbornenes.
Quantitative Data: Reaction Kinetics
The choice of the right tetrazine and dienophile is essential for the success of an experiment. The following tables summarize key quantitative data to help with this choice.
Table 1: Second-Order Rate Constants (k₂) for Common iEDDA Reactions
| Diene (Tetrazine) | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 | Not Specified | |
| 3-methyl-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | 330 | Acetonitrile | |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | 140 | Acetonitrile |
| 3-(p-methoxyphenyl)-s-tetrazine | Bicyclononyne (BCN) | 1245 | 55% Methanol/Water | |
Table 2: Relative Reaction Rates with Hexachlorocyclopentadiene (an Electron-Poor Diene)
| Dienophile | Relative Reaction Rate |
|---|---|
| Cyclopentadiene | 15200 |
| p-Methoxystyrene | 1580 |
| Styrene | 750 |
| p-Nitrostyrene | 538 |
| Norbornene | 70.8 |
Data adapted from Wikipedia, showing that more electron-rich dienophiles lead to higher reaction rates.
Applications in Drug Development and Research
The special features of the iEDDA reaction have resulted in its wide use in different areas of drug development and biomedical research.
Pretargeted Imaging and Therapy
Pretargeted imaging is a multi-step method that separates the targeting and imaging steps to improve the signal-to-background ratio. First, a biomolecule (like an antibody) linked to a dienophile (TCO) is given and allowed to gather at the target site while any excess unbound conjugate is cleared from the body. Then, a small, quickly clearing imaging agent (like a PET isotope) attached to a tetrazine is given, which then rapidly "clicks" onto the pre-accumulated TCO-antibody conjugate. This method allows for the use of short-lived radionuclides, which are better for clinical use, and reduces the radiation dose to healthy tissues.
Controlled Drug Release ("Click-to-Release")
The iEDDA reaction can be used for the site-specific release of drugs. In this "click-to-release" strategy, a drug is attached to a dienophile (like TCO) through a linker that can be cleaved. An antibody can deliver this construct to a specific target, such as a cancer cell. When a tetrazine-based activator is introduced, it reacts with the TCO. This reaction causes the linker to be cleaved, releasing the active drug at the desired location. This method has been shown to lead to strong anti-tumor activity in mice and has entered clinical Phase I studies.
Bioconjugation and Biological Imaging
The iEDDA reaction is widely used for labeling biomacromolecules like proteins, nucleic acids, and lipids. The reactants can be easily modified, for example, by adding chromophores to the tetrazine, allowing for targeted imaging within living organisms. The fast kinetics make it possible to label proteins even at low concentrations.
Experimental Protocols
The following section provides detailed methods for key experiments that use iEDDA click chemistry.
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for synthesizing a commonly used tetrazine.
-
Materials :
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
-
Procedure :
-
Dihydrotetrazine Formation : In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.
-
Stir the reaction at room temperature or heat it gently (e.g., to 78°C). The reaction can take from 30 minutes to several hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine : Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will usually turn a bright pink or red, showing that the tetrazine has formed.
-
Purification : The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is usually a colored solid.
-
Protocol 2: Labeling Live Cells with a Tetrazine-Fluorophore Conjugate
This protocol outlines the steps for labeling a protein of interest that has been metabolically or genetically tagged with a TCO dienophile.
-
Materials :
-
Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Appropriate cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
-
-
Procedure :
-
Cell Culture and Protein Expression : Culture the mammalian cells under standard conditions.
-
Transfect the cells with the necessary plasmids to express the TCO-lysine-containing protein of interest.
-
Induce protein expression as required by the specific expression system.
-
Labeling Reaction : Prepare a stock solution of the tetrazine-dye in DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (usually in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for a set period (e.g., 15-60 minutes).
-
Washing and Imaging : Remove the labeling medium and wash the cells several times with PBS to remove any unreacted tetrazine-dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
Inverse electron demand Diels-Alder click chemistry has become a powerful and flexible tool for researchers, scientists, and professionals in drug development. Its remarkable kinetics, bioorthogonality, and modular nature have made possible advancements that were not achievable before. As our knowledge of this impressive reaction continues to expand, and as new diene and dienophile pairs with customized properties are created, the uses of iEDDA in medicine and biology are set to grow even more, opening the way for new diagnostics, treatments, and a better understanding of complex biological systems.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging using Cy5-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG7-TCO is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This probe consists of a bright, far-red Cyanine5 (Cy5) fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety. The PEG linker enhances solubility and minimizes steric hindrance, while the Cy5 fluorophore provides a strong signal in a spectral region with minimal cellular autofluorescence.
The labeling strategy is based on the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the TCO group on the probe and a tetrazine-modified target molecule. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it an ideal tool for dynamic studies in living systems.
Quantitative Data
The following tables summarize key quantitative data for the this compound probe and the associated bioorthogonal reaction.
Table 1: Spectroscopic and Photophysical Properties of Cy5
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~649 nm | Optimal for excitation with a 633 nm or 647 nm laser line[1]. |
| Emission Maximum (λem) | ~670 nm | Emits in the far-red region of the spectrum, reducing background autofluorescence[1]. |
| Quantum Yield (ΦF) | 0.20 - 0.27 | Represents the efficiency of photon emission after absorption[2]. |
| Photostability | Moderate | Cy5 is susceptible to photobleaching, but its stability can be enhanced with photostabilizing agents and careful imaging practices[2][3]. |
Table 2: TCO-Tetrazine Ligation Characteristics
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast reaction kinetics enable efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures. |
| Optimal Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad pH range compatible with physiological conditions. |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds rapidly even at lower temperatures but is typically performed at room temperature or 37°C for cellular applications. |
Table 3: Recommended Staining Conditions for Live Cell Imaging
| Application | Reagent | Concentration | Incubation Time | Temperature |
| Direct Labeling of Tetrazine-modified cells | This compound | 1 - 10 µM | 15 - 30 minutes | Room Temperature or 37°C |
| Pre-targeting with TCO-modified Antibody | TCO-Antibody | 10 - 100 nM | 30 - 60 minutes | 37°C |
| Pre-targeting Ligation | Tetrazine-Cy5 | 1 - 5 µM | 10 - 30 minutes | 37°C |
Table 4: Recommended Fluorescence Microscopy Filter Set for Cy5
| Filter | Wavelength Range |
| Excitation | ~620 - 650 nm |
| Dichroic Mirror | ~660 nm |
| Emission | ~660 - 740 nm |
Experimental Protocols
Protocol 1: Direct Labeling of Tetrazine-Modified Live Cells
This protocol describes the labeling of live cells that have been metabolically or genetically engineered to express tetrazine moieties on their surface or intracellularly.
Materials:
-
Cells expressing a tetrazine-modified biomolecule
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Preparation: Culture cells in a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with warm live-cell imaging medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set.
Protocol 2: Pre-targeting Strategy for Live Cell Imaging
This protocol outlines a two-step labeling approach where a TCO-modified antibody is first introduced to bind to a specific cellular target, followed by the addition of a tetrazine-conjugated Cy5 probe. For the purpose of this protocol, we will describe the more common approach of a TCO-modified antibody reacting with a tetrazine-fluorophore. The inverse, while possible, is less common.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
TCO-PEGx-NHS ester
-
Anhydrous DMSO
-
Desalting column
-
Live cells expressing the target antigen
-
Tetrazine-Cy5
-
Live-cell imaging medium
-
Fluorescence microscope with Cy5 filter set
Procedure:
-
Antibody-TCO Conjugation: a. Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO. b. React the antibody with a 10-20 fold molar excess of the TCO-NHS ester solution for 30-60 minutes at room temperature. c. Purify the TCO-labeled antibody using a desalting column to remove unreacted TCO-NHS ester.
-
Pre-targeting: a. Incubate the live cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. b. Wash the cells three times with warm live-cell imaging medium to remove the unbound antibody.
-
Ligation and Imaging: a. Prepare a 1-5 µM solution of Tetrazine-Cy5 in pre-warmed live-cell imaging medium. b. Add the Tetrazine-Cy5 solution to the cells. c. Immediately begin imaging using a fluorescence microscope. The signal should develop rapidly.
Protocol 3: Labeling of Intracellular Proteins
This protocol is an adaptation for labeling intracellular targets and requires cell fixation and permeabilization.
Materials:
-
Cells cultured on coverslips
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
This compound
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Fixation: a. Wash cells with PBS. b. Fix with Fixation Buffer for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. b. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
-
Staining: a. Dilute this compound in Blocking Buffer to the desired concentration (typically 1-10 µM). b. Incubate cells with the staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium. Image using a fluorescence microscope with a Cy5 filter set.
Visualizations
References
- 1. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Cy5-PEG7-TCO Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed methodology for the fluorescent labeling of proteins using Cy5-PEG7-TCO. This technique leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine-TCO click chemistry.[1][2] This powerful ligation strategy offers exceptional kinetics and selectivity, enabling the precise and stable conjugation of a Cy5 fluorescent reporter to a protein of interest in a two-step process.[3][4]
First, the target protein is functionalized with a tetrazine moiety. This is typically achieved by reacting primary amines on the protein, such as the side chain of lysine residues, with a tetrazine-NHS ester.[1] Subsequently, the tetrazine-modified protein is reacted with this compound. The trans-cyclooctene (TCO) group on the Cy5 conjugate rapidly and specifically reacts with the tetrazine on the protein to form a stable covalent bond.
The inclusion of a polyethylene glycol (PEG7) spacer enhances the solubility of the labeling reagent and the resulting conjugate, while also minimizing potential steric hindrance. The Cy5 fluorophore offers a strong signal in the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples. This labeling strategy is well-suited for a variety of applications, including live-cell imaging, in vivo studies, and the development of sensitive bioconjugates.
Key Quantitative Data
The following tables summarize key quantitative parameters associated with TCO-tetrazine click chemistry, providing a basis for experimental design.
| Parameter | Value | Notes |
| Reaction Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | The tetrazine-TCO ligation is highly specific and proceeds under mild conditions, avoiding off-target reactions. |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The reaction is extremely fast, allowing for efficient labeling even at low concentrations. The exact rate depends on the specific tetrazine and TCO structures. |
| Labeling Efficiency | High, with rapid reaction kinetics | The fast kinetics of the tetrazine-TCO reaction can lead to high labeling yields in short reaction times. |
| Cy5 Excitation Maximum (λex) | ~650 nm | |
| Cy5 Emission Maximum (λem) | ~670 nm | |
| Photostability | Good | Cy5 is a relatively photostable fluorophore suitable for many imaging applications. |
| Reagent Type | Key Features | Common Applications |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where reaction speed is critical. |
| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for a wide range of protein labeling applications. |
| TCO Reagents | High strain promotes rapid reaction | Widely used in protein labeling and imaging as a bioconjugation partner for tetrazines. |
Experimental Protocols
Protocol 1: Protein Modification with Tetrazine-NHS Ester
This protocol describes the initial step of functionalizing a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Tetrazine-PEGn-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.
-
Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column or dialysis against the desired buffer for the next step or for storage.
Protocol 2: this compound Labeling of Tetrazine-Modified Protein
This protocol details the ligation of the tetrazine-functionalized protein with this compound.
Materials:
-
Tetrazine-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Anhydrous DMSO
Procedure:
-
Prepare Reactants:
-
Prepare the tetrazine-labeled protein in the desired reaction buffer.
-
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 1-10 mM).
-
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of this compound to the tetrazine-modified protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Remove excess, unreacted this compound using a desalting spin column or dialysis.
-
Characterization:
-
Degree of Labeling (DOL): Determine the DOL by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5). The DOL can also be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Purity: Assess the purity of the labeled protein using SDS-PAGE. The fluorescently labeled protein can be visualized in-gel using a fluorescence scanner before staining with a general protein stain like Coomassie Blue.
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Reaction schematic for this compound protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 3. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cy5-PEG7-TCO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG7-TCO is a fluorescent probe combining the far-red cyanine dye, Cy5, with a trans-cyclooctene (TCO) moiety through a polyethylene glycol (PEG) linker. This molecule is specifically designed for bioorthogonal labeling, a powerful technique for imaging biomolecules in their native environment without interfering with cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine-modified target is exceptionally fast and specific, enabling efficient and covalent labeling of proteins, glycans, and other biomolecules for advanced imaging applications.[1][2] The Cy5 fluorophore is well-suited for super-resolution microscopy due to its brightness and photoswitching capabilities in appropriate buffer conditions, making this compound a valuable tool for techniques like (d)STORM, and adaptable for STED microscopy.
Applications in Super-Resolution Microscopy
Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail in cellular imaging. This compound is particularly advantageous for these methods due to the specificity of bioorthogonal labeling and the favorable photophysical properties of Cy5.
Stochastic Optical Reconstruction Microscopy (STORM)
In STORM, and its variant direct STORM (dSTORM), single fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state. By activating only a sparse subset of molecules in each frame, their precise locations can be determined. Over thousands of frames, a super-resolved image is reconstructed. Cy5 is an excellent fluorophore for dSTORM due to its ability to be reversibly photoswitched in the presence of specific imaging buffers.[3] The TCO-tetrazine ligation allows for the precise and covalent attachment of Cy5 to the target of interest, which is crucial for accurate localization.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. The photostability of the fluorophore is a critical factor in STED imaging. While Cy5 can be used for STED, its performance is highly dependent on the imaging conditions and the STED laser power. Self-healing Cy5 dyes, which incorporate intramolecular photostabilizers, have shown improved performance in STED microscopy.[4][5]
Photoactivated Localization Microscopy (PALM)
PALM is conceptually similar to STORM but traditionally relies on photoactivatable or photoconvertible fluorescent proteins. However, the underlying principle of localizing single emitters can be applied to synthetic dyes. While not a conventional PALM probe, this compound could potentially be used in PALM-like imaging experiments that rely on the stochastic activation of fluorophores.
Quantitative Data Summary
The performance of this compound in super-resolution microscopy is influenced by the photophysical properties of the Cy5 dye and the efficiency of the TCO-tetrazine ligation. The following table summarizes key quantitative data for Cy5 and the bioorthogonal reaction.
| Parameter | Value | Technique | Notes |
| Photophysical Properties of Cy5 | |||
| Excitation Maximum (λex) | ~649 nm | Spectroscopy | |
| Emission Maximum (λem) | ~670 nm | Spectroscopy | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Spectroscopy | |
| Quantum Yield | ~0.2 | Spectroscopy | |
| Performance in dSTORM | |||
| Photon Yield per switching event | Good | dSTORM | Dependent on imaging buffer. |
| Blinking Cycles | Good | dSTORM | Can be switched on and off hundreds of times. |
| Localization Precision | 10-50 nm | dSTORM | Dependent on photon count and setup. |
| Bioorthogonal Reaction Kinetics | |||
| Reaction Pair | Tetrazine + trans-cyclooctene (TCO) | iEDDA | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Reaction Kinetics | Dependent on tetrazine substitution and TCO strain. |
Experimental Protocols
Protocol 1: Live-Cell Labeling using this compound
This protocol describes the general workflow for labeling live cells expressing a tetrazine-modified protein or glycan.
A. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Labeling Medium: Use an appropriate cell culture medium (e.g., DMEM or HBSS) buffered with HEPES. Serum-free medium is often recommended during the labeling step to reduce non-specific binding.
B. Cell Preparation:
-
Culture cells expressing the tetrazine-tagged biomolecule of interest on glass-bottom dishes suitable for microscopy.
-
Ensure cells are healthy and at an appropriate confluency (50-70%) before labeling.
-
Wash the cells twice with pre-warmed labeling medium.
C. Labeling Procedure:
-
Dilute the this compound stock solution in the labeling medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The reaction is typically rapid.
-
Remove the labeling solution and wash the cells three times with the labeling medium to remove any unbound probe.
-
The cells are now ready for imaging.
Protocol 2: dSTORM Imaging of this compound Labeled Cells
A. Imaging Buffer Preparation: A critical component for successful dSTORM is the imaging buffer, which facilitates the photoswitching of Cy5. A common buffer composition is a glucose oxidase and catalase (GLOX) oxygen scavenging system with a thiol.
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A.
-
1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5.
-
Final Imaging Buffer (prepare fresh): To 1 mL of Buffer A, add 10 µL of GLOX solution, 20 µL of 1 M MEA, and 100 µL of 10% (w/v) glucose.
B. Image Acquisition:
-
Mount the labeled cells on a super-resolution microscope equipped for dSTORM.
-
Locate the region of interest using low-intensity excitation to minimize photobleaching.
-
Switch to imaging mode. Use a high-power 647 nm laser to excite Cy5 and induce its transition to the dark state.
-
Use a low-power 405 nm laser to reactivate a sparse subset of Cy5 molecules back to the fluorescent state.
-
Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
The power of the excitation and activation lasers should be adjusted to ensure that only a few, well-separated single molecules appear in each frame.
C. Data Analysis:
-
Process the raw image data using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM).
-
The software will identify and fit the point-spread function of each single-molecule event to determine its precise coordinates.
-
Reconstruct the final super-resolution image from the list of localizations.
Visualizations
References
- 1. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-healing dyes for super-resolution fluorescence microscopy | Lund University [lunduniversity.lu.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pre-targeting Strategies with Cy5-PEG7-TCO and Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeting strategies represent a paradigm shift in molecular imaging and targeted therapy, aiming to uncouple the slow pharmacokinetics of targeting vectors, such as monoclonal antibodies (mAbs), from the rapid clearance of imaging or therapeutic payloads. This two-step approach significantly enhances target-to-background ratios and reduces off-target toxicity.[1][2][3] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) is the most prominent bioorthogonal reaction for this purpose, prized for its exceptionally fast kinetics, high specificity, and biocompatibility.[4][5]
This document provides detailed application notes and protocols for a pre-targeting system utilizing a tetrazine-functionalized targeting molecule and a Cy5-PEG7-TCO fluorescent probe. We will focus on the "inverted" pre-targeting strategy, where the more stable and hydrophilic tetrazine moiety is conjugated to the antibody, and the TCO is on the small, fluorescent imaging agent. This approach has been developed to circumvent potential challenges associated with TCO-modified antibodies, such as in vivo instability and hydrophobic aggregation.
Principle of the Inverted Pre-targeting Strategy
The pre-targeting workflow is a sequential, two-step process designed to maximize the signal at the target site while minimizing background noise.
-
Step 1: Targeting Molecule Administration: A monoclonal antibody (or other targeting vector) conjugated to a stable tetrazine (mAb-Tz) is administered systemically. This conjugate circulates and accumulates specifically at the target site (e.g., a tumor expressing the cognate antigen). A crucial "chase" period (typically 24-72 hours) allows for the clearance of unbound mAb-Tz from the bloodstream and non-target tissues.
-
Step 2: Imaging Probe Administration: The small, fluorescent this compound molecule is administered. Due to its small size, it distributes rapidly throughout the body and clears quickly, primarily through the renal system. At the target site, the TCO moiety undergoes a rapid and irreversible IEDDA "click" reaction with the pre-localized tetrazine on the antibody, effectively trapping the Cy5 fluorophore. The unreacted this compound is rapidly cleared, leading to a high-contrast fluorescent signal specifically at the target.
This "inverted" strategy, using a mAb-Tz conjugate, is advantageous as tetrazine moieties can be more hydrophilic and stable under physiological conditions compared to TCO tags, which may be prone to isomerization or hydrophobic interactions within the antibody structure.
Bioorthogonal Reaction Visualization
The core of the pre-targeting strategy is the IEDDA reaction.
Quantitative Data
The following tables summarize quantitative data from pre-targeting studies. While most available in vivo data has been generated using radiolabeled probes, the principles of biodistribution, tumor uptake, and clearance provide a valuable reference for designing and evaluating studies with fluorescent probes like this compound. The rapid clearance of the small molecule probe and high tumor-to-background ratios are key performance indicators for any pre-targeting system.
Table 1: Representative Biodistribution of a Radiolabeled Tetrazine Probe in a Pre-targeting Model. Data is adapted from a study using a TCO-modified antibody (5B1-TCO) followed by injection of ¹⁷⁷Lu-DOTA-PEG₇-Tz in mice bearing BxPC3 xenografts. This data illustrates the typical biodistribution profile of a small, PEGylated tetrazine probe.
| Tissue | 4h Post-Injection (%ID/g ± SD) | 72h Post-Injection (%ID/g ± SD) | 120h Post-Injection (%ID/g ± SD) |
| Tumor | 4.6 ± 0.8 | 12.0 ± 5.3 | 16.8 ± 3.9 |
| Blood | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
%ID/g = Percentage of Injected Dose per gram of tissue.
Table 2: Tumor Uptake and Target-to-Background Ratios in Various Pre-targeting Studies. This table compiles data from different antibody-radionuclide pairs to demonstrate the high-contrast imaging potential of pre-targeting.
| System Components | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Time Point |
| CC49-TCO + Tz | ¹¹¹In | 4.2 | 13:1 | - | 3h |
| huA33-TCO + Tz | ⁶⁴Cu | ~4.1 | >10:1 | ~7:1 | 1h |
| U36-TCO + Tz | ⁸⁹Zr | 1.5 ± 0.2 | 15.6 ± 6.6 | - | 72h |
| 5B1-TCO + Tz | ¹⁷⁷Lu | 12.0 ± 5.3 | 120:1 | 120:1 | 72h |
Experimental Protocols
Experimental Workflow Visualization
The overall process for an in vivo pre-targeted imaging experiment is outlined below.
Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol describes the conjugation of an antibody with an amine-reactive tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
Tetrazine-PEGx-NHS ester (dissolved in anhydrous DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (e.g., PD-10 desalting columns) equilibrated with sterile PBS.
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester (from a 10 mM stock in DMSO) to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS ester.
-
Purification: Purify the mAb-Tz conjugate from unreacted tetrazine using a desalting column equilibrated with sterile PBS. Collect the protein-containing fractions.
-
Characterization:
-
Determine the protein concentration via a BCA assay or by measuring absorbance at 280 nm.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine (at its specific λ_max) and the antibody and applying the respective extinction coefficients. Alternatively, use MALDI-TOF mass spectrometry for a precise measurement of DOL.
-
Confirm immunoreactivity of the mAb-Tz conjugate via ELISA or flow cytometry.
-
Protocol 2: In Vitro Validation via Live-Cell Fluorescence Microscopy
This protocol validates the specific binding and labeling of the mAb-Tz and this compound system on live cells.
Materials:
-
Target-positive and target-negative cell lines.
-
Cells cultured on glass-bottom imaging dishes.
-
mAb-Tz conjugate (from Protocol 1).
-
This compound.
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Hoechst 33342 or other nuclear stain.
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and other stains.
Procedure:
-
Cell Seeding: Seed cells in imaging dishes and grow to 50-70% confluency.
-
Pre-targeting: Incubate the cells with the mAb-Tz conjugate (1-10 µg/mL in imaging medium) for 1 hour at 37°C. Include a control group with no mAb-Tz.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound mAb-Tz.
-
Labeling: Add this compound (1-5 µM in imaging medium) to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Wash and Staining: Wash the cells twice with imaging medium. Add a nuclear counterstain like Hoechst if desired.
-
Imaging: Image the cells using a fluorescence microscope. Compare the Cy5 signal between cells pre-targeted with mAb-Tz and the control group to confirm specific labeling.
Protocol 3: In Vivo Pre-targeted Fluorescence Imaging
This protocol outlines the procedure for a pre-targeted imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile, pyrogen-free mAb-Tz conjugate.
-
Sterile, pyrogen-free this compound solution.
-
In vivo fluorescence imaging system with appropriate laser lines and emission filters for Cy5.
Procedure:
-
Baseline Imaging: Acquire baseline fluorescence images of the mice before injection to assess autofluorescence levels.
-
mAb-Tz Administration: Administer the mAb-Tz conjugate to the mice via intravenous (tail vein) injection. The dose should be optimized but is typically in the range of 5-10 mg/kg.
-
Chase Period: Allow the mAb-Tz to circulate and accumulate at the target site for 24 to 72 hours. This "chase" period is critical for clearing unbound antibody and must be optimized for each specific antibody.
-
This compound Administration: After the chase period, administer the this compound solution via intravenous injection. A molar excess of the TCO probe to the estimated localized antibody is typically used.
-
In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, 24, and 48 hours).
-
Image Analysis: Quantify the fluorescence intensity in the tumor and in a background region (e.g., contralateral muscle) over time to determine the tumor-to-background ratio (TBR).
Protocol 4: Ex Vivo Biodistribution Analysis
This protocol is performed after the final in vivo imaging time point to provide a more sensitive and quantitative measure of probe distribution.
Materials:
-
Fluorescence imaging system capable of imaging excised organs.
-
Standard laboratory equipment for dissection and tissue homogenization.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Euthanasia and Dissection: Following the final in vivo scan, euthanize the mouse according to institutional guidelines.
-
Organ Harvest: Immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone, and brain). Collect a blood sample via cardiac puncture.
-
Ex Vivo Imaging: Arrange the excised tissues in a petri dish and acquire a fluorescence image. This provides a qualitative confirmation of the in vivo findings.
-
Quantitative Analysis:
-
Weigh each tissue sample.
-
Measure the fluorescence of the blood sample.
-
Homogenize the tissue samples in a known volume of buffer (e.g., PBS).
-
Measure the fluorescence intensity of the tissue homogenates using a plate reader or by imaging aliquots.
-
Create a standard curve using known concentrations of this compound to convert fluorescence intensity values to the amount of probe per gram of tissue.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5-PEG7-TCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Cy5-PEG7-TCO, a fluorescent probe, for the analysis of cells via flow cytometry. The protocols leverage the power of bioorthogonal chemistry, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction, offering a highly specific and efficient method for cell labeling.
Introduction to Bioorthogonal Labeling with this compound
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier example of such a reaction, prized for its exceptionally fast kinetics and high specificity, requiring no catalyst.[1][2][3][4]
This compound is a compound where the Cy5 fluorophore is linked to a TCO reactive group via a 7-unit polyethylene glycol (PEG) spacer.[5] This probe is used in a two-step labeling strategy:
-
Target Modification : A biomolecule of interest (e.g., an antibody, a protein, or a cell-surface glycoprotein) is first modified to carry a tetrazine group.
-
Fluorophore Ligation : The tetrazine-modified target is then specifically and covalently labeled by introducing this compound. The TCO moiety on the probe rapidly and selectively reacts with the tetrazine on the target.
The PEG7 linker enhances the water solubility of the probe and minimizes steric hindrance, facilitating efficient reaction. The Cy5 fluorophore is a far-red dye, which is advantageous for flow cytometry as it helps to minimize issues with autofluorescence commonly found in biological samples when excited by shorter wavelength lasers. This powerful combination makes this compound an invaluable tool for cell-based assays in research and drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its application in TCO-tetrazine ligation for flow cytometry.
| Parameter | Value | Notes |
| Reaction Type | Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition | A bioorthogonal "click" reaction between a tetrazine and a trans-cyclooctene (TCO). |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics allow for efficient labeling at low concentrations in biological media. |
| Excitation Maximum (λex) | ~650 nm | Optimal excitation wavelength for the Cy5 fluorophore after ligation. |
| Emission Maximum (λem) | ~670 nm | Optimal emission wavelength for the Cy5 fluorophore after ligation. |
| Recommended Staining Concentration | 1 - 10 µM | The optimal concentration should be determined empirically for each cell type and application. |
| Recommended Incubation Time | 15 - 30 minutes | Can be performed at room temperature or 37°C. |
| Photostability | Good | Cy5 is a relatively photostable fluorophore suitable for standard flow cytometry applications. |
Visualizations
Chemical Reaction Mechanism
Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Flow Cytometry
Caption: Workflow for labeling and analyzing cells using this compound.
Pre-targeting Strategy for Cell Labeling
Caption: Logic of a two-step pre-targeting and labeling strategy.
Experimental Protocols
Protocol 1: Labeling of an Antibody with a Tetrazine-NHS Ester
This protocol describes the modification of an antibody with a tetrazine group, preparing it for use in a pre-targeting strategy.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEGx-NHS ester (e.g., Methyl-tetrazine-PEG4-NHS ester)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Tetrazine-NHS Ester Stock Solution : Immediately before use, dissolve the Tetrazine-PEGx-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
-
Incubation : Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purification : Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.
-
Characterization : Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody via mass spectrometry (MALDI-TOF or ESI-MS). The tetrazine-labeled antibody is now ready for cell targeting.
Protocol 2: Staining of Tetrazine-Labeled Cells with this compound for Flow Cytometry
This protocol details the labeling of cells that have already been modified with a tetrazine moiety.
Materials:
-
Tetrazine-labeled cells (prepared, for instance, using the antibody from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation : Harvest tetrazine-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
This compound Staining Solution : Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute this stock solution in FACS buffer to the desired final staining concentration (starting with a range of 1-10 µM is recommended).
-
Staining : Add the diluted this compound staining solution to the cell suspension.
-
Incubation : Incubate the cells for 15-30 minutes at room temperature or 37°C, ensuring they are protected from light.
-
Washing : To remove unreacted probe, wash the cells two to three times by adding 1-2 mL of ice-cold FACS buffer, centrifuging at 300-400 x g for 5 minutes, and carefully decanting the supernatant.
-
Analysis : Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for analysis. Analyze the sample on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., a 670/30 bandpass filter) for Cy5.
Essential Controls for Flow Cytometry:
-
Unlabeled Cells : To determine the baseline autofluorescence of the cells.
-
Cells + this compound (No Tetrazine) : To assess any non-specific binding of the this compound probe.
-
Tetrazine-Labeled Cells (No this compound) : To determine the background fluorescence of the cells after modification with the tetrazine linker.
References
Application Notes and Protocols for Labeling Cell Surface Glycans with Cy5-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of cell surface glycans using a two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, followed by the highly specific and efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with Cy5-PEG7-TCO.
Principle of the Method
The labeling strategy is a two-step process:
-
Metabolic Glycoengineering (MGE): Cells are cultured in the presence of a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, native enzymes remove the acetyl groups, and the azido sugar is metabolized and integrated into the glycan biosynthesis pathways.[1] This results in the presentation of azide-functionalized glycans on the cell surface.[1]
-
Bioorthogonal Ligation: The azide-labeled cells are then treated with this compound. The trans-cyclooctene (TCO) group reacts specifically and rapidly with the azide group via a catalyst-free "click" reaction, forming a stable covalent bond.[2][3] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[4] The result is the covalent attachment of the Cy5 fluorescent dye to the cell surface glycans, enabling their visualization and quantification.
Data Presentation
The efficiency of cell surface glycan labeling is dependent on several factors, including the concentration of the azido sugar, the incubation time for metabolic labeling, and the concentration of the this compound probe. The following tables summarize key quantitative parameters for the TCO-tetrazine ligation, which is the reaction class this compound participates in.
| Parameter | Value | Conditions | Reference |
| Reaction Rate Constant (k) | Up to 10⁷ M⁻¹s⁻¹ | General range for TCO-tetrazine ligation | |
| > 800 M⁻¹s⁻¹ | General | ||
| Reaction pH | 6 - 9 | PBS buffer | |
| Reaction Temperature | Room Temperature, 4°C, or 37°C | Dependent on the specific application | |
| Reaction Time | 10 - 60 minutes | Live cell staining and protein conjugation | |
| Stoichiometry (TCO:Azide) | Typically 1:1, slight excess of TCO may be used | For optimal labeling |
| Reagent | Recommended Concentration Range | Notes |
| Ac₄ManNAz (for metabolic labeling) | 25 - 50 µM | Optimal concentration should be determined empirically for each cell line to avoid cytotoxicity. |
| This compound (for staining) | 1 - 10 µM | Higher concentrations may increase background fluorescence. Titration is recommended. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the incorporation of azido sugars into the cell surface glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, T-75 flask) and culture until they reach 70-80% confluency.
-
Ac₄ManNAz Stock Solution Preparation: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO) for comparison.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for the metabolic incorporation of the azido sugar.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
For suspension cells, harvest by centrifugation (300 x g for 5 minutes).
-
-
Washing: Wash the cells three times with cold PBS to remove any unincorporated azido sugar.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells with this compound
This protocol details the bioorthogonal reaction between the azide-functionalized cell surface glycans and the this compound probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Control cells (not treated with Ac₄ManNAz)
-
This compound
-
Anhydrous DMSO
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
Procedure:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation: Resuspend the azide-labeled and control cells in staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining Solution Preparation: Dilute the this compound stock solution in staining buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Staining: Add the diluted this compound solution to the cell suspensions.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with staining buffer to remove unreacted this compound.
Protocol 3: Analysis by Flow Cytometry
This protocol describes the quantification of cell surface glycan labeling using flow cytometry.
Materials:
-
Labeled and control cells (from Protocol 2)
-
Flow cytometry tubes
-
Flow cytometer with a laser and filter set appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)
Procedure:
-
Sample Preparation: Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use the unlabeled, unstained cells to set the baseline fluorescence.
-
Use the cells treated with this compound but not Ac₄ManNAz to assess non-specific binding of the probe.
-
Record the fluorescence intensity of the fully labeled cells.
-
-
Data Analysis: Quantify the shift in fluorescence intensity between the control and labeled cell populations to determine the labeling efficiency.
Protocol 4: Analysis by Fluorescence Microscopy
This protocol provides a general workflow for visualizing the labeled glycans on the cell surface.
Materials:
-
Labeled and control cells on coverslips or in imaging dishes
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
Procedure:
-
Cell Preparation: After the final wash in Protocol 2, resuspend adherent cells in PBS and allow them to settle on coverslips or in imaging dishes. For suspension cells, cytospin or use poly-L-lysine coated slides.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Use the control samples to determine background fluorescence and optimize imaging settings.
Mandatory Visualization
Caption: Experimental workflow for labeling cell surface glycans.
Caption: Pathway of glycan labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Cy5 Signal | Inefficient metabolic incorporation of the azido sugar. | Optimize Ac₄ManNAz concentration and incubation time. Ensure cells are healthy and actively dividing. |
| Inefficient bioorthogonal ligation. | Prepare fresh this compound solution. Optimize reaction time and temperature. | |
| Low abundance of target glycans. | Use a cell line known to have high levels of sialylation or consider enrichment methods. | |
| High Background Fluorescence | Non-specific binding of the this compound probe. | Increase the number of washing steps. Include a blocking step with BSA. Titrate the concentration of the this compound probe to the lowest effective concentration. |
| Cell autofluorescence. | Use appropriate controls (unlabeled cells) to set the background fluorescence level during analysis. Consider using a fluorophore with a longer wavelength if autofluorescence is a significant issue. | |
| Cell Death or Altered Morphology | Cytotoxicity of the azido sugar at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac₄ManNAz for your specific cell line. |
| Harsh cell handling during harvesting and staining. | Use gentle cell handling techniques, such as non-enzymatic dissociation buffers and minimizing centrifugation speed and time. |
References
Application Notes and Protocols for Single-Molecule Tracking Using Cy5-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual protein dynamics in living cells, providing invaluable insights into complex biological processes such as signal transduction, protein-protein interactions, and drug mechanism of action. The choice of the fluorescent probe is critical for the success of SMT experiments. Cy5-PEG7-TCO is a state-of-the-art fluorescent probe designed for highly specific and efficient labeling of biomolecules for single-molecule imaging. It combines the superior photophysical properties of the Cy5 dye with a hydrophilic polyethylene glycol (PEG) linker and a trans-cyclooctene (TCO) moiety for bioorthogonal ligation. This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments.
The labeling strategy is based on the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between a TCO group and a tetrazine (Tz) moiety. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under biocompatible conditions, making it ideal for labeling proteins in their native cellular environment.
Key Advantages of this compound for Single-Molecule Tracking
-
High Photostability: Cy5 is a bright and relatively photostable fluorophore in the far-red spectrum, minimizing phototoxicity and allowing for longer observation times of single molecules.
-
Bioorthogonal Labeling: The TCO-tetrazine ligation is highly specific and does not interfere with native biochemical processes, ensuring that the observed molecular dynamics are not perturbed by the labeling process itself.
-
Fast and Efficient Ligation: The reaction kinetics of TCO and tetrazine are extremely rapid, enabling efficient labeling even at low concentrations of the target protein and probe.
-
Hydrophilic PEG Linker: The 7-unit PEG linker enhances the water solubility of the probe, reduces non-specific binding, and provides a flexible spacer between the fluorophore and the target biomolecule, minimizing potential steric hindrance and impact on protein function.
-
Far-Red Emission: The far-red emission of Cy5 minimizes cellular autofluorescence, leading to a high signal-to-noise ratio, which is crucial for detecting the faint signals from single molecules.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of this compound in single-molecule tracking. The data is compiled from various studies employing Cy5 and TCO-tetrazine ligation for single-molecule imaging.
| Parameter | Value | Reactants | Conditions | Reference |
| Reaction Kinetics | ||||
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | TCO & Tetrazine | Aqueous Media | |
| Labeling Efficiency | ||||
| Conjugation Efficiency | > 90% | TCO-protein & Tetrazine-fluorophore | Mild Buffer Conditions | |
| Photophysical Properties | ||||
| Excitation Maximum (λex) | ~649 nm | Cy5 | Aqueous Buffer | |
| Emission Maximum (λem) | ~670 nm | Cy5 | Aqueous Buffer | |
| Photobleaching Lifetime | Can be extended with photostabilizers | Cy3/Cy5 smFRET pair | GGO oxygen scavenging + TSQ photostabilizer | [1] |
| Single-Molecule Tracking | ||||
| Typical Trajectories per Cell | ~810 | EGFR-BCNK labeled with Tet-Cy3 | Live COS7 cells, TIRF microscopy | [2] |
| Mean Squared Displacement (MSD) | Can be used to calculate diffusion coefficients | EGFR-BCNK labeled with Tet-Cy3 | Live COS7 cells, TIRF microscopy | [3] |
| Diffusion Coefficient (Example) | ~3 µm²/s | Cy5-dUTP | 92 wt% glycerol | [2] |
Mandatory Visualizations
Caption: Bioorthogonal TCO-tetrazine ligation reaction for labeling a tetrazine-modified protein with this compound.
Caption: A streamlined workflow for single-molecule tracking from cell preparation to data analysis.
Caption: Simplified EGFR signaling pathway, a common target for single-molecule tracking studies.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins
This protocol describes the labeling of a cell surface protein that has been genetically engineered to incorporate a tetrazine-bearing unnatural amino acid (ncAA).
Materials:
-
Cells expressing the tetrazine-modified protein of interest
-
This compound (stock solution in anhydrous DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
Procedure:
-
Cell Culture: Culture the cells expressing the tetrazine-modified protein to the desired confluency (typically 60-80%) in a glass-bottom imaging dish.
-
Preparation of Labeling Solution: Prepare a fresh labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized, but a starting concentration of 100-500 nM is recommended to achieve sparse labeling suitable for single-molecule tracking.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Labeling: Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C in a cell culture incubator. The short incubation time is sufficient due to the fast reaction kinetics and helps to minimize background signal.
-
Washing: After incubation, gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound this compound.
-
Imaging: The cells are now ready for live-cell single-molecule imaging. Proceed immediately to the microscope.
Protocol 2: Single-Molecule Imaging and Data Acquisition
This protocol outlines the general procedure for acquiring single-molecule tracking data using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
TIRF microscope equipped with a high-sensitivity EMCCD or sCMOS camera
-
Laser line for Cy5 excitation (e.g., 640 nm or 647 nm)
-
Appropriate emission filters for Cy5
-
Environmental chamber to maintain cells at 37°C and 5% CO₂
Procedure:
-
Microscope Setup: Equilibrate the microscope and the environmental chamber to 37°C and 5% CO₂.
-
Cell Imaging: Place the imaging dish with the labeled cells on the microscope stage.
-
TIRF Illumination: Adjust the TIRF angle to achieve optimal illumination of the cell surface with minimal background from the cytoplasm.
-
Image Acquisition:
-
Use a laser power density that is sufficient to obtain a good signal-to-noise ratio without causing rapid photobleaching. Start with a low laser power and gradually increase it.
-
Acquire a time-lapse series of images (a "movie") with a frame rate appropriate for the expected dynamics of the protein of interest. For membrane proteins, a frame rate of 20-100 Hz is common.
-
The acquisition time will be limited by photobleaching. Aim to acquire several movies from different fields of view.
-
-
Data Storage: Save the acquired image series for subsequent analysis.
Protocol 3: Single-Molecule Tracking Data Analysis
This protocol provides a general workflow for analyzing the acquired single-molecule data to extract quantitative information.
Software:
-
ImageJ/Fiji with tracking plugins (e.g., TrackMate)
-
Custom analysis scripts (e.g., in MATLAB, Python)
Procedure:
-
Spot Detection: Use a spot detection algorithm to identify the fluorescent signals from single Cy5 molecules in each frame of the image series. This typically involves filtering and thresholding the images.
-
Trajectory Linking: Link the detected spots across consecutive frames to reconstruct the trajectories of individual molecules. This is usually done based on proximity and intensity criteria.
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD plot provides information about the mode of diffusion (e.g., free diffusion, confined diffusion, directed motion).
-
Diffusion Coefficient Calculation: For molecules undergoing free diffusion, the diffusion coefficient (D) can be calculated by fitting the initial portion of the MSD plot to the equation: MSD(τ) = 4Dτ.
-
Population Analysis: Analyze a large number of trajectories to build distributions of diffusion coefficients, which can reveal the presence of different mobility states of the protein (e.g., monomeric vs. complexed, mobile vs. immobile).
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the expression and correct localization of the tetrazine-modified protein.
-
Use a freshly prepared this compound labeling solution.
-
Optimize the concentration of the probe and the incubation time.
-
-
High Background Fluorescence:
-
Ensure thorough washing after the labeling step.
-
Use a high-quality imaging medium with low autofluorescence.
-
Optimize the TIRF illumination to minimize background.
-
-
Rapid Photobleaching:
-
Reduce the laser power to the minimum required for a good signal-to-noise ratio.
-
Use an oxygen scavenging system or photostabilizing agents in the imaging medium, if compatible with live cells.[1]
-
-
Dense Labeling:
-
Reduce the concentration of this compound or the labeling time to achieve a lower labeling density, which is essential for resolving individual molecules.
-
Conclusion
This compound, in conjunction with tetrazine-based genetic code expansion, offers a robust and versatile platform for single-molecule tracking in living cells. The exceptional specificity and efficiency of the TCO-tetrazine ligation, combined with the favorable photophysical properties of Cy5, enable the detailed investigation of protein dynamics with high spatiotemporal resolution. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this powerful technology in their studies, ultimately contributing to a deeper understanding of cellular processes at the molecular level.
References
Troubleshooting & Optimization
Troubleshooting low signal with Cy5-PEG7-TCO
Welcome to the technical support center for Cy5-PEG7-TCO. This resource is designed to help you troubleshoot and resolve common issues you may encounter during your experiments, ensuring optimal performance of your fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It consists of a Cy5 dye, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety.[1] The Cy5 dye is a bright, far-red fluorescent probe, ideal for applications where minimizing background autofluorescence is critical.[2] The PEG linker enhances water solubility and reduces steric hindrance, improving conjugation efficiency.[3][4] The TCO group enables highly specific and rapid covalent labeling of molecules containing a tetrazine (Tz) moiety through a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This makes it a powerful tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions should be prepared in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is the fluorescence of the Cy5 dye sensitive to pH?
A3: The fluorescence intensity of Cy5 is generally stable and insensitive to pH in the range of 3 to 10. However, the TCO-tetrazine ligation reaction itself is typically performed in a pH range of 6 to 9, with phosphate-buffered saline (PBS) being a common choice.
Q4: What could cause a rapid decrease in my Cy5 signal during imaging?
A4: A rapid decrease in fluorescence is often due to photobleaching, which is the irreversible photodegradation of the fluorophore. To minimize photobleaching, you can reduce the excitation laser power, decrease the exposure time, or use an anti-fade mounting medium. For live-cell imaging, oxygen scavenging systems can also improve photostability.
Q5: Can I use buffers containing primary amines, such as Tris, during the TCO-tetrazine ligation?
A5: While the TCO-tetrazine reaction itself is not directly affected by primary amines, if your tetrazine-modified molecule was functionalized using an NHS ester, residual NHS esters could react with amine-containing buffers like Tris. It is generally recommended to use amine-free buffers such as PBS for the ligation step.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
A weak or absent Cy5 signal is a common issue that can arise from several factors, ranging from the labeling reaction to the imaging setup.
| Possible Cause | Troubleshooting Steps |
| Inefficient TCO-Tetrazine Ligation | - Verify Reactant Integrity: Ensure that both the this compound and the tetrazine-modified molecule have been stored correctly and have not expired. Run a small-scale control reaction with fresh reagents to confirm their activity. - Optimize Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended. - Check Reaction Conditions: Ensure the reaction is performed within the optimal pH range (6-9) and for a sufficient duration (typically 30-60 minutes at room temperature). |
| Degradation of TCO Moiety | - Avoid Thiols: High concentrations of thiols can lead to the isomerization of the trans-cyclooctene to its less reactive cis-isomer. If your sample contains high levels of reducing agents like DTT or BME, consider a purification step before labeling. - Minimize Exposure to Certain Metals: Copper-containing proteins in serum have been shown to cause isomerization of TCO. |
| Incorrect Instrument Settings | - Check Laser and Filters: Verify that you are using the correct laser line for Cy5 excitation (typically a 633 nm or 640 nm laser) and an appropriate emission filter (around 660 nm). - Adjust Detector Settings: Increase the detector gain or exposure time, being mindful of a potential increase in background noise. |
| Low Labeling Efficiency | - Steric Hindrance: The PEG7 linker is designed to reduce steric hindrance, but in some cases, the labeling site on your target molecule may still be inaccessible. Consider engineering a more accessible labeling site if possible. - Hydrophobic Interactions: TCO moieties can sometimes be masked by hydrophobic interactions with the molecule they are conjugated to, rendering them non-reactive. The hydrophilic PEG linker helps to mitigate this. |
| Photobleaching | - Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal. - Minimize Exposure Time: Use the shortest possible exposure time for your detector. - Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. |
Problem 2: High Background Signal
High background fluorescence can obscure your specific signal, making data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Excess Unreacted Dye | - Purification: It is crucial to remove any unreacted this compound after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) is an effective method. |
| Non-specific Binding | - Blocking: If performing immunofluorescence, use an appropriate blocking buffer (e.g., BSA) to prevent non-specific binding of your labeled probe. - Washing: Increase the number and duration of wash steps after incubation with the labeled probe. - Optimize Probe Concentration: Titrate the concentration of your Cy5-labeled molecule to find the optimal balance between signal and background. |
| Autofluorescence | - Use an Unlabeled Control: Image an unlabeled control sample under the same conditions to assess the level of intrinsic sample autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy5 signal from the autofluorescence spectrum. |
Experimental Protocols
Protocol 1: General Labeling of a Tetrazine-Modified Protein with this compound
-
Reagent Preparation:
-
Dissolve the tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the tetrazine-modified protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. For less reactive partners, the incubation time can be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
-
Purification:
-
Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Visualizations
Caption: Workflow for labeling a tetrazine-modified molecule with this compound.
Caption: A logical workflow for troubleshooting low signal issues.
References
Optimizing Cy5-PEG7-TCO to Antibody Conjugation: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the conjugation of Cy5-PEG7-TCO to antibodies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to antibody for conjugation?
A1: The optimal molar excess of the labeling reagent can vary depending on the specific antibody and the desired degree of labeling (DOL). However, a common starting point is a 5- to 20-fold molar excess of this compound to the antibody.[1][2] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application. Higher molar ratios can lead to higher DOL but may also increase the risk of antibody aggregation and reduced immunoreactivity.[3]
Q2: Which functional groups on the antibody does TCO-NHS ester react with?
A2: TCO-NHS ester reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable covalent bond.[4]
Q3: What are the recommended buffer conditions for the conjugation reaction?
A3: The reaction of NHS esters with primary amines is pH-dependent. It is recommended to perform the labeling reaction in an amine-free buffer with a pH between 7.2 and 9.0.[5] Commonly used buffers include phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS ester, reducing conjugation efficiency.
Q4: How do I prepare my antibody for conjugation?
A4: Ensure your antibody is pure (>95%) and in an appropriate buffer. If the antibody solution contains substances with primary amines (e.g., Tris, glycine) or stabilizing proteins like BSA, a buffer exchange step is necessary. This can be achieved through methods like dialysis, ultrafiltration, or the use of desalting columns. The recommended antibody concentration for optimal labeling is typically between 1-10 mg/mL.
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Unreacted dye can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or through dialysis. Magnetic beads can also be utilized in an "on-bead" conjugation method, which combines antibody purification and conjugation in a single workflow, simplifying the removal of excess reagents.
Q6: How do I determine the Degree of Labeling (DOL) or Dye-to-Antibody Ratio (DAR)?
A6: The DOL can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (approximately 650 nm). The following formula can be used:
-
Antibody Concentration (mg/mL) = [A280 - (Amax × CF)] / 1.4
-
Where A280 is the absorbance at 280 nm, Amax is the absorbance at the dye's maximum wavelength, CF is the correction factor of the dye at 280 nm, and 1.4 is the extinction coefficient of a typical IgG at 1 mg/mL.
-
-
Dye-to-Antibody Ratio (DAR) = (Amax × 150,000) / [Antibody Concentration (mg/mL) × ε_dye]
-
Where 150,000 is the approximate molecular weight of an IgG antibody, and ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Low Antibody Concentration: Dilute antibody solutions can lead to inefficient labeling. | Concentrate the antibody to at least 0.5-1 mg/mL before conjugation. |
| Impure Antibody: Contaminating proteins with primary amines will compete with the target antibody for the label. | Use an antibody with >95% purity. If necessary, purify the antibody before conjugation. | |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) interfere with the NHS ester reaction. | Perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.5. | |
| Hydrolyzed TCO-NHS Ester: The NHS ester is moisture-sensitive and can become inactive if exposed to water before the reaction. | Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Low Degree of Labeling (DOL) | Suboptimal Molar Ratio: An insufficient amount of this compound will result in a low DOL. | Increase the molar excess of the this compound reagent in the reaction. Perform a titration to find the optimal ratio. |
| Suboptimal pH: The reaction efficiency is pH-dependent. | Ensure the reaction buffer pH is within the optimal range of 7.2-9.0. | |
| Antibody Aggregation/Precipitation | High Degree of Labeling: Over-labeling the antibody can lead to aggregation. | Reduce the molar excess of this compound used in the conjugation reaction. |
| Hydrophobic Nature of the Dye: Although PEG linkers improve solubility, high dye conjugation can increase hydrophobicity. | Optimize the reaction time and temperature. Shorter incubation times may reduce aggregation. Consider using a more hydrophilic linker if aggregation persists. | |
| Poor Recovery After Purification | Loss During Purification: The antibody-dye conjugate may be lost during the purification step. | If using a desalting column, ensure it is properly equilibrated and that the sample volume is appropriate for the column size. For magnetic bead-based purification, ensure efficient capture and elution. |
| Antibody Precipitation: The antibody may have precipitated during the reaction. | Centrifuge the reaction mixture before purification to pellet any precipitate. Troubleshoot the cause of precipitation (e.g., over-labeling). |
Experimental Protocols
Antibody Preparation and Buffer Exchange
-
Assess Antibody Purity and Concentration: Determine the concentration of your antibody stock solution using a spectrophotometer at 280 nm. Assess purity by SDS-PAGE.
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines or other interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4). This can be done using a desalting column, dialysis, or spin filtration unit.
-
Adjust Antibody Concentration: Adjust the final antibody concentration to 1-10 mg/mL in the reaction buffer.
This compound Conjugation Reaction
-
Prepare this compound Stock Solution: Allow the vial of this compound-NHS ester to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Set Up the Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the prepared antibody solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester.
Purification of the Antibody Conjugate
-
Prepare Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS or your desired storage buffer.
-
Load Sample: Apply the conjugation reaction mixture to the column.
-
Elute and Collect: Elute the sample with the equilibration buffer. The first colored fraction to elute will contain the labeled antibody, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Characterize the Conjugate: Determine the protein concentration and the Degree of Labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry.
Visualizations
Caption: Experimental workflow for this compound to antibody conjugation.
Caption: Troubleshooting decision tree for low or no signal.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5-PEG7-TCO
Welcome to the technical support center for Cy5-PEG7-TCO. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to non-specific binding during their experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your results.
Troubleshooting Guide
Non-specific binding of this compound can lead to high background fluorescence, obscuring true signals and complicating data interpretation. This guide provides a systematic approach to identify and mitigate these issues.
Initial Assessment of Non-Specific Binding
The first step in troubleshooting is to determine the extent of non-specific binding. This can be achieved by including proper negative controls in your experimental setup.
Experimental Workflow for Assessing Non-Specific Binding
Caption: Workflow for troubleshooting high background fluorescence.
Strategies to Reduce Non-Specific Binding
Several factors can contribute to non-specific binding, including hydrophobic interactions, electrostatic interactions, and binding to Fc receptors.[1][2][3] The following strategies can be employed to minimize these effects.
Incomplete blocking can leave sites on cells or surfaces available for non-specific attachment of the Cy5 conjugate.[4]
Table 1: Common Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30-60 min | Coats surfaces to prevent non-specific protein adsorption.[] | Can sometimes be a source of background if not high purity. |
| Normal Serum | 5-10% (v/v) | 30-60 min | Contains immunoglobulins that block Fc receptors and other non-specific sites. | Use serum from the same species as the secondary antibody to avoid cross-reactivity. |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary formulations with non-mammalian proteins or protein-free agents to reduce cross-reactivity. | Can be more effective but also more costly. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Added to wash buffers | Disrupt weak, non-specific hydrophobic interactions. | Use at low concentrations to avoid disrupting specific binding. |
| Phosphorothioate Oligodeoxynucleotides (PS-ODN) | 0.6-1.25 µg/ml | During staining | Can block non-specific binding of Cy5 to monocytes and other Fc receptor-expressing cells. | Particularly useful in flow cytometry applications. |
Using an excessive concentration of the fluorescent conjugate can lead to increased background signal. It is crucial to determine the optimal concentration that provides a good signal-to-noise ratio.
Experimental Protocol: Titration of this compound
-
Prepare a dilution series of your this compound conjugate. A typical starting range could be from 10 µg/mL down to 0.1 µg/mL.
-
Include a negative control (no conjugate) to assess background.
-
Perform your standard staining protocol with the different concentrations of the conjugate.
-
Image or analyze all samples using identical settings (e.g., laser power, exposure time, gain).
-
Determine the optimal concentration that yields the best specific signal with the lowest background.
Inadequate washing can leave unbound conjugate in the sample, contributing to high background.
-
Increase the number of washes: Perform 3-5 wash steps after incubation with the conjugate.
-
Increase the duration of washes: Extend each wash for 5-10 minutes with gentle agitation.
-
Increase the volume of wash buffer: Use a larger volume of buffer for each wash.
-
Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to help reduce non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy5-based probes?
A1: Non-specific binding of Cy5 and other cyanine dyes is often attributed to:
-
Hydrophobicity: The chemical structure of the dye can have hydrophobic properties, leading to non-specific adhesion to surfaces and proteins.
-
Electrostatic Interactions: Charged residues on the dye can interact with oppositely charged molecules on cell surfaces or substrates.
-
Binding to Fc Receptors: The Cy5 dye itself has been shown to bind non-specifically to Fc receptors, particularly on monocytes and macrophages.
Q2: How does the PEG7 linker in this compound help reduce non-specific binding?
A2: The Poly(ethylene glycol) (PEG) linker plays a crucial role in minimizing non-specific interactions. PEG is a hydrophilic polymer that forms a hydration layer around the Cy5-TCO molecule. This "stealth" property sterically hinders the hydrophobic Cy5 dye from interacting non-specifically with proteins and cell surfaces. Studies have shown that PEGylation can significantly decrease non-specific binding of nanoparticles and fluorescent probes.
Signaling Pathway of PEGylation in Reducing Non-Specific Binding
Caption: How PEGylation reduces non-specific binding.
Q3: Can the TCO moiety contribute to non-specific binding?
A3: The trans-cyclooctene (TCO) group is a highly reactive dienophile used in bioorthogonal click chemistry with tetrazines. While the primary source of non-specific binding is often the fluorescent dye, the TCO group itself can potentially participate in unintended reactions. Some studies have suggested that TCOs can be "masked" by hydrophobic interactions with the molecule they are conjugated to, which could potentially be a factor in non-specific interactions. However, the PEG linker should help to shield the TCO and minimize such interactions.
Q4: I am still observing high background after optimizing blocking and washing. What else can I do?
A4: If high background persists, consider the following:
-
Check for Autofluorescence: Your cells or tissue may have endogenous molecules that fluoresce in the same channel as Cy5. Image an unstained sample to assess the level of autofluorescence.
-
Use a Different Fluorophore: If autofluorescence is a major issue, consider switching to a fluorophore in a different spectral range (e.g., a far-red or near-infrared dye).
-
Validate Your Primary Antibody: If you are using an antibody-based detection method, ensure your primary antibody is specific for its target and is used at the optimal concentration. Run a control without the primary antibody to check for non-specific binding of the secondary antibody or the Cy5 conjugate.
-
Consider Commercial "True-Stain" Buffers: Several commercial buffers are specifically designed to block the non-specific binding of cyanine dyes to monocytes and macrophages.
By systematically addressing these potential issues, you can significantly reduce non-specific binding and improve the quality of your experimental data.
References
Cy5-PEG7-TCO stability issues in long-term imaging
Technical Support Center: Cy5-PEG7-TCO Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this probe in long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My Cy5 signal is diminishing rapidly during my long-term live-cell imaging experiment. What are the primary causes?
A1: Rapid signal loss of this compound is typically due to one or a combination of three factors:
-
Photobleaching of the Cy5 dye: Cy5, like most organic fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2][3] This is often exacerbated by the presence of molecular oxygen, which can lead to the formation of reactive oxygen species (ROS) that degrade the dye.[1][2]
-
Isomerization or degradation of the TCO moiety: The trans-cyclooctene (TCO) group is essential for the bioorthogonal reaction with tetrazine. However, it can isomerize to its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by components in cell culture media, such as thiamine degradation products, or by endogenous molecules like thiols and copper-containing proteins.
-
Instability of the entire probe construct: While the PEG7 linker is generally stable, the overall stability of the molecule can be compromised under harsh experimental conditions.
Q2: How can I determine if the problem is Cy5 photobleaching or TCO degradation?
A2: A control experiment can help differentiate between these issues. Label your target with this compound and a spectrally distinct, stable fluorophore. If both signals fade, it might point to a biological issue (e.g., protein degradation). If only the Cy5 signal fades while the control fluorophore remains stable, photobleaching is the likely culprit. To test TCO stability, you can perform an in vitro reaction with a tetrazine-functionalized dye after incubating this compound in your experimental media for a prolonged period. A reduced reaction efficiency would indicate TCO degradation.
Q3: What components in my cell culture medium could be degrading the TCO group?
A3: Certain components in standard cell culture media can compromise TCO stability. Thiamine, a common vitamin in media formulations like DMEM, can degrade and catalyze the isomerization of TCO to its inactive CCO form. Additionally, high concentrations of thiols, such as those from cysteine or glutathione, can also promote TCO isomerization, possibly through a radical-mediated pathway.
Q4: Are there different "flavors" of TCO? Is the one in my probe the most stable?
A4: Yes, several TCO derivatives exist with varying reactivity and stability. Highly strained TCOs (like s-TCO) exhibit extremely fast reaction kinetics with tetrazines but tend to be less stable and more prone to isomerization. Less strained TCOs are generally more stable but react more slowly. Newer derivatives like d-TCO have been designed to offer a balance of good reactivity and improved stability. The specific TCO variant in your probe will determine its stability profile.
Troubleshooting Guide
This guide addresses common issues encountered during long-term imaging with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid Loss of Fluorescent Signal | 1. Cy5 Photobleaching: High laser power, prolonged exposure, and presence of oxygen can accelerate photobleaching. | a. Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.b. Use Antifade Reagents: Incorporate an oxygen scavenging system (e.g., glucose oxidase/catalase) or commercial antifade mounting media for fixed-cell imaging.c. Deoxygenate Media: For live-cell imaging, consider using imaging media with reduced oxygen levels if compatible with your biological system. |
| 2. TCO Isomerization/Degradation: Components in the experimental buffer or cell media are inactivating the TCO group. | a. Prepare Fresh Media: Use freshly prepared cell culture media, as "aged" media can contain higher concentrations of thiamine degradation products that catalyze isomerization.b. Test Custom Media: If thiamine is suspected, consider using custom media formulations without it for the imaging duration.c. Minimize Thiol Exposure: If high concentrations of thiols are present, assess if they can be temporarily reduced or consider more thiol-resistant TCO derivatives. | |
| High Background Signal / Non-Specific Staining | 1. Unreacted Probe: Excess this compound that has not been washed out or has not reacted with its target. | a. Optimize Washing Steps: Increase the number and duration of wash steps after labeling to remove unbound probe.b. Reduce Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration. |
| 2. Probe Precipitation: The probe may have limited aqueous solubility, leading to aggregation and non-specific binding. | a. Check Solubility: Ensure the probe is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting into your aqueous reaction buffer.b. Use PEGylated Reagents: The PEG7 linker is designed to improve water solubility, but if issues persist, consider probes with longer PEG chains. | |
| No or Low Labeling Efficiency | 1. Inactive TCO: The TCO moiety may have degraded during storage or in the reaction buffer before it could react with the tetrazine-labeled target. | a. Proper Storage: Store the this compound probe protected from light and moisture at -20°C upon arrival. Allow the vial to equilibrate to room temperature before opening to prevent condensation.b. Verify Reactivity: Test the probe's reactivity in a simple in vitro assay with a known tetrazine partner before committing to a complex experiment. |
| 2. Suboptimal Reaction Conditions: The pH, temperature, or reaction time for the TCO-tetrazine ligation may not be optimal. | a. Check pH: The TCO-tetrazine reaction is efficient over a wide pH range (typically 6-9). Ensure your buffer is within this range.b. Optimize Incubation Time: While the reaction is fast, ensure sufficient incubation time (e.g., 30-120 minutes) for the ligation to proceed to completion, especially with low concentrations of reactants. |
Experimental Protocols
Protocol 1: Assessing TCO Stability in Experimental Media
This protocol allows you to quantify the stability of the TCO moiety on your probe under your specific experimental conditions.
Materials:
-
This compound
-
A highly reactive, water-soluble tetrazine-fluorophore conjugate (e.g., H-Tetrazine-AF488)
-
Your experimental cell culture medium (or buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or plate reader
Procedure:
-
Prepare Probe Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute to a final concentration (e.g., 10 µM) in your experimental medium.
-
Incubation: Incubate the TCO solution under your standard experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours). The 0-hour time point serves as the control.
-
Reaction Setup: At each time point, take an aliquot of the incubated TCO solution. Add a 1.5-fold molar excess of the tetrazine-fluorophore solution.
-
Reaction Incubation: Allow the reaction to proceed for 30 minutes at room temperature, protected from light.
-
Quantification: Measure the fluorescence of the tetrazine-fluorophore (e.g., AF488). The tetrazine's fluorescence is often quenched upon reaction with TCO. The degree of fluorescence quenching is proportional to the amount of active TCO remaining.
-
Data Analysis: Calculate the percentage of active TCO remaining at each time point relative to the 0-hour control. Plot the percentage of active TCO versus time to determine its half-life in your medium.
Visual Guides
Troubleshooting Workflow for Signal Loss
This diagram outlines a logical workflow to diagnose the cause of diminished fluorescence signal in your long-term imaging experiments.
Caption: Troubleshooting workflow for diagnosing signal loss.
Factors Affecting this compound Stability
This diagram illustrates the key chemical and environmental factors that can negatively impact the stability of the probe during an experiment.
Caption: Key factors impacting this compound stability.
References
Impact of TCO isomerization on labeling efficiency
Welcome to the Technical Support Center for TCO-Tetrazine Click Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to trans-cyclooctene (TCO) isomerization and its impact on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a concern for labeling efficiency?
A1: trans-Cyclooctene (TCO) is a highly strained alkene used in bioorthogonal chemistry for its rapid reaction with tetrazines. However, the strained trans-isomer can convert to its more stable, but unreactive, cis-isomer.[1][2] This process, known as isomerization, leads to a decrease in the concentration of active TCO available for the desired click reaction. The primary consequence is a reduction in labeling efficiency, as the cis-isomer does not readily participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[2][3]
Q2: What are the key factors that promote TCO isomerization?
A2: Several factors can induce the isomerization of TCO to its inactive cis-form:
-
Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), are known to catalyze TCO isomerization, potentially through a radical-mediated pathway.[2] Highly reactive TCO derivatives like s-TCO are particularly susceptible to rapid isomerization in the presence of high thiol concentrations.
-
Biological Environment: Components within biological media, such as copper-containing serum proteins, can promote isomerization. For instance, TCO can almost completely convert to its cis-isomer within hours in 50% fresh mouse serum at 37°C.
-
Storage and Handling: Prolonged storage, especially of non-crystalline TCO derivatives, can lead to isomerization and degradation. It is often recommended to store highly reactive TCOs in solution at freezer temperatures.
-
Light Exposure: The synthesis of TCO from its cis-isomer involves photoisomerization using UV light. While essential for synthesis, unintended exposure to UV light could potentially impact stability.
Q3: How does the reactivity of TCO isomers and their derivatives compare?
A3: The reactivity of TCO derivatives is highly dependent on their structure, particularly the ring strain and the stereochemistry of substituents.
-
trans vs. cis Isomers: The trans-isomer of cyclooctene is significantly more reactive than the cis-isomer in the IEDDA reaction due to its high ring strain. The cis-isomer is considered essentially unreactive in this context.
-
Conformationally Strained TCOs: Derivatives with increased conformational strain, such as s-TCO and d-TCO, exhibit exceptionally fast reaction kinetics, with rates that can exceed 10⁶ M⁻¹s⁻¹.
-
Axial vs. Equatorial Substituents: For substituted TCOs, the axial isomer is generally more reactive than the corresponding equatorial isomer.
Q4: Are some TCO derivatives more stable and resistant to isomerization than others?
A4: Yes, there is often a trade-off between reactivity and stability.
-
s-TCO: While being one of the most reactive TCOs, s-TCO is also highly prone to isomerization, especially in the presence of thiols and during in vivo applications.
-
d-TCO: This cis-dioxolane-fused TCO was developed to have improved stability and hydrophilicity while maintaining high reactivity. It shows greater resistance to thiol-promoted isomerization compared to s-TCO.
-
Parent TCO: The original, unsubstituted TCO is more resilient to isomerization than the more strained derivatives like s-TCO and d-TCO, making it suitable for applications requiring long-term stability.
Q5: How can I prevent or minimize TCO isomerization during my experiments?
A5: To maintain high labeling efficiency, consider the following strategies:
-
Reagent Choice: Select a TCO derivative with a stability profile appropriate for your application. For experiments in thiol-rich environments or for long-term in vivo studies, a more stable TCO may be preferable to a highly reactive but unstable one.
-
Buffer Composition: Avoid thiol-based reducing agents like DTT. If a reduction step is necessary, consider using the non-thiol reducing agent TCEP. If thiols are unavoidable, they should be removed via desalting or buffer exchange before the addition of the TCO reagent.
-
Storage: Store TCO reagents, especially highly strained derivatives, as recommended by the manufacturer, typically at -20°C or below, protected from light and moisture. For long-term storage, protecting TCOs as stable silver(I) metal complexes has been shown to extend their shelf life.
-
Radical Inhibitors: The use of radical inhibitors, such as Trolox, has been shown to suppress TCO isomerization in the presence of high thiol concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Isomerization of TCO to inactive cis-form. | - Test TCO reagent activity with a fresh, reliable tetrazine partner. - Ensure proper storage and handling of the TCO reagent to prevent degradation. - If the reaction buffer contains thiols (e.g., DTT), remove them before adding the TCO reagent. Consider switching to a non-thiol reducing agent like TCEP. |
| Hydrolysis of NHS ester (if using TCO-NHS ester). | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use. - Perform labeling in an amine-free buffer (e.g., PBS) at a pH between 7 and 9. | |
| Incorrect Stoichiometry. | - Empirically optimize the molar ratio of TCO to tetrazine. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended. | |
| Inconsistent Labeling Results | Variable extent of TCO isomerization. | - Standardize incubation times, especially when working with reagents that promote isomerization. - Prepare fresh solutions of TCO for each experiment to avoid degradation of stock solutions over time. |
| Degraded Tetrazine Reagent. | - Store tetrazine reagents protected from light and moisture. - Verify the integrity of the tetrazine reagent, as some can be susceptible to degradation in aqueous media. | |
| Loss of TCO Reactivity During Storage | Isomerization or polymerization during long-term storage. | - Store highly reactive TCO derivatives (e.g., s-TCO) in solution at freezer temperatures. - For long-term storage, consider TCO derivatives that are crystalline, bench-stable solids, such as d-TCO. - Storing TCOs as Ag(I) complexes can significantly extend shelf life. |
Quantitative Data Summary
Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with Tetrazines
The reaction rate between TCO and tetrazine is a critical factor for labeling efficiency, especially at low concentrations. The rate is highly dependent on the specific structures of both reactants.
| TCO Derivative | Tetrazine Partner | Solvent / Conditions | k₂ (M⁻¹s⁻¹) |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1), 25°C | ~2,000 |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS, 37°C | 1,100 - 73,000 |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | ~150,000 |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water, 25°C | ~366,000 |
| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | Not Specified | up to 3,300,000 |
| General TCO-Tetrazine | Not Specified | Aqueous Media | up to 1,000,000 |
Note: Reaction rates are highly sensitive to the specific structures of both the TCO and tetrazine, as well as solvent and temperature. This table provides a comparative overview.
Table 2: Stability of TCO Derivatives Under Different Conditions
| TCO Derivative | Condition | Observation |
| TCO (general) | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. |
| s-TCO | High thiol concentration (30 mM) | Rapid isomerization. |
| s-TCO | in vivo (conjugated to mAb) | Half-life of 0.67 days with rapid deactivation to cis-isomer. |
| d-TCO | Phosphate-buffered D₂O, RT | No degradation or isomerization observed for up to 14 days. |
| d-TCO | Human serum, RT | >97% remained as trans-isomer after 4 days. |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the first step of labeling a protein with a TCO moiety using an amine-reactive NHS ester.
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5. Avoid buffers like Tris or glycine.
-
Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching (Optional): Stop the reaction by adding a quench buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., PD-10) or dialysis, exchanging into the desired buffer for the subsequent tetrazine ligation.
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes the click reaction between a TCO-labeled protein and a tetrazine-labeled molecule.
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Stoichiometry: Determine the volumes of each solution required. It is common to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-protein.
-
Reaction Initiation: Mix the TCO-labeled protein with the tetrazine-labeled molecule.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is very fast and is often complete within this timeframe.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until use.
Visualizations
Caption: The isomerization pathway of reactive trans-cyclooctene (TCO) to its unreactive cis-isomer.
Caption: A workflow for troubleshooting low TCO-tetrazine labeling efficiency.
Caption: Factors and strategies influencing the stability of trans-cyclooctene (TCO).
References
Technical Support Center: Improving Signal-to-Noise Ratio in Cy5-PEG7-TCO Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio in microscopy experiments utilizing Cy5-PEG7-TCO probes.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component (Cy5, PEG7, TCO) in the fluorescent probe?
-
Cy5: A fluorescent dye that emits light in the far-red spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, which is typically more prominent at shorter wavelengths.[1][2]
-
PEG7: A polyethylene glycol linker with seven repeating units. The PEG linker increases the hydrophilicity of the probe, which can help to reduce non-specific binding and aggregation-caused quenching.[3]
-
TCO: Trans-cyclooctene. This is a reactive group that participates in a bioorthogonal click chemistry reaction with a tetrazine-modified target molecule. This reaction is highly specific and efficient, allowing for precise labeling of the target of interest.[4][5]
Q2: What is the principle behind TCO-tetrazine click chemistry for labeling?
The TCO-tetrazine ligation is an inverse electron demand Diels-Alder reaction. It is a type of "click chemistry" that is known for its rapid reaction kinetics and high specificity in biological systems without the need for a cytotoxic catalyst like copper. The TCO group on the Cy5-PEG7 probe reacts with a tetrazine-functionalized molecule on your target of interest, forming a stable covalent bond and thereby labeling the target with the Cy5 fluorophore.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound microscopy experiments.
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal can be frustrating. The following steps will help you diagnose and resolve the issue.
Possible Causes and Solutions:
-
Low Labeling Efficiency:
-
Suboptimal Molar Ratio: Ensure an optimized molar ratio of the this compound probe to the tetrazine-labeled target. A common starting point is a slight molar excess of the tetrazine reagent (1.05 to 1.5-fold).
-
Incorrect pH for Labeling: If you are labeling your target with a tetrazine-NHS ester, the reaction is most efficient at a pH between 8.0 and 9.0. Using a buffer outside this range can significantly decrease conjugation efficiency.
-
-
Suboptimal Imaging Settings:
-
Incorrect Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).
-
Low Detector Gain or Short Exposure Time: Increase the detector gain or exposure time. Be aware that this may also increase background noise.
-
Objective with Low Numerical Aperture (NA): Use an objective with a higher NA to collect more light.
-
-
Photobleaching:
-
Excessive Light Exposure: Cy5 is relatively photostable, but prolonged exposure to high-intensity light will cause it to fade. Minimize exposure times and use the lowest possible laser power.
-
Lack of Antifade Reagents: Use a commercially available antifade mounting medium to protect your sample from photobleaching.
-
Problem 2: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Non-Specific Binding of the Probe:
-
Electrostatic and Hydrophobic Interactions: Although the PEG linker is designed to minimize this, residual interactions can occur.
-
Inadequate Blocking: Use an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA) to block non-specific binding sites before applying the probe.
-
Excessive Probe Concentration: Using too much of the this compound probe can lead to increased non-specific binding. Perform a titration to find the optimal concentration.
-
-
Insufficient Washing:
-
Unbound Probe Removal: Ensure you have performed sufficient washing steps after probe incubation to remove all unbound molecules. Increase the number and duration of washes if necessary.
-
-
Autofluorescence:
-
Sample-Specific Autofluorescence: Some cells and tissues naturally fluoresce. If possible, image in a region of the spectrum where autofluorescence is minimal. Cy5 is generally good for avoiding autofluorescence.
-
Media and Vessel Fluorescence: Use an optically clear buffered saline solution or a medium designed to reduce background fluorescence for live-cell imaging. For imaging, switch from plastic-bottom dishes to glass-bottom vessels to reduce background.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your experiments.
Table 1: TCO-Tetrazine Reaction Parameters
| Parameter | Recommended Value | Reference |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | |
| Reaction pH | 6.0 - 9.0 | |
| Reaction Temperature | Room Temperature (can be 4°C to 40°C) | |
| Reaction Duration | 30 - 60 minutes |
Table 2: Cy5 Spectral Characteristics
| Parameter | Wavelength (nm) | Reference |
| Maximum Excitation | ~650 | |
| Maximum Emission | ~670 |
Experimental Protocols
Protocol 1: General Staining Protocol to Reduce Non-Specific Binding
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on a glass-bottom dish or slide suitable for microscopy.
-
Fixation and Permeabilization (if required): Fix and permeabilize your sample using a protocol appropriate for your target of interest.
-
Blocking: Incubate the sample with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding sites.
-
Primary Antibody Incubation (if applicable): If you are using a tetrazine-labeled antibody, incubate the sample with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.
-
This compound Incubation: Incubate the sample with the this compound probe at the optimal concentration (determined by titration) for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample three to five times with PBS containing 0.05% Tween-20 for 5-10 minutes each to remove unbound probe.
-
Mounting: Mount the sample using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for Cy5.
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
How to address Cy5-PEG7-TCO photobleaching
<_ _>
Welcome to the technical support center for Cy5-PEG7-TCO and related cyanine dyes. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges with photobleaching during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. When a fluorescent molecule like Cy5 is exposed to excitation light, it absorbs energy and moves to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived, highly reactive triplet state. In this triplet state, Cy5 can react with molecular oxygen, generating reactive oxygen species (ROS) that attack and destroy the fluorophore, leading to signal loss.[1][2] This process is a significant problem in fluorescence microscopy as it limits the duration of imaging experiments and reduces the signal-to-noise ratio.[3]
Q2: How does the structure of this compound relate to photobleaching?
The photobleaching characteristics of this molecule are primarily determined by the Cy5 core. Cy5 is a heptamethine cyanine dye, and its extended polymethine chain is susceptible to photooxidation, particularly by singlet oxygen.[4] The PEG7 (a seven-unit polyethylene glycol) linker and the TCO (trans-cyclooctene) group are not the primary sites of photobleaching but can influence the dye's local environment, which may have minor effects on its photostability. The main issue remains the inherent sensitivity of the Cy5 fluorophore to light-induced damage.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media or live-cell imaging buffers to protect fluorophores from photobleaching. They work through several mechanisms:
-
Triplet State Quenchers (TSQs): These molecules, such as cyclooctatetraene (COT), directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.
-
Reactive Oxygen Species (ROS) Scavengers: These compounds neutralize the harmful ROS that are generated during fluorescence excitation. Common ROS scavengers include enzymatic systems (like glucose oxidase and catalase) and antioxidants like n-propyl gallate (NPG), PPD (p-phenylenediamine), and Trolox (a water-soluble vitamin E analog).
Troubleshooting Guide: Rapid Signal Loss
Issue: My this compound signal is photobleaching too quickly during imaging.
Rapid signal loss is the most common issue when working with cyanine dyes. The following steps provide a systematic approach to diagnose and mitigate the problem, from optimizing imaging parameters to using chemical protectants.
Solution 1: Optimize Imaging Acquisition Parameters
Before introducing chemical additives, optimizing your microscope settings is the first and most critical step.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Over-saturating the detector is a common cause of accelerated photobleaching.
-
Minimize Exposure Time: Use the shortest camera exposure time possible. For confocal microscopy, increase the scan speed.
-
Use Appropriate Filters: Ensure your excitation and emission filters are tightly matched to the spectral profile of Cy5 (Excitation max ~650 nm, Emission max ~670 nm). This prevents unnecessary light exposure at other wavelengths.
-
Limit z-stacks and Time-lapses: Only collect the number of z-slices and time points that are essential for your experiment. Avoid keeping the sample on the microscope stage with the light source on when not actively acquiring images.
Solution 2: Use Commercial or "Home-Brew" Antifade Reagents
If optimizing imaging parameters is insufficient, the use of antifade reagents is highly recommended.
-
For Fixed Cells: Use a commercial antifade mounting medium such as ProLong™ Diamond, SlowFade™ Diamond, or VECTASHIELD®. These are balanced formulations that provide robust and reliable photobleaching protection.
-
For Live-Cell Imaging: Add an antifade reagent directly to your imaging buffer. Trolox, a vitamin E analog, is a popular and effective choice. Enzymatic oxygen scavenging systems like OxyFluor™ or ProLong™ Live Antifade Reagent are also designed for live-cell applications.
Data Presentation: Comparison of Antifade Reagent Components
The table below summarizes common chemical components used in antifade formulations and their primary mechanism of action.
| Reagent Component | Primary Mechanism | Common Application | Notes |
| PPD (p-phenylenediamine) | ROS Scavenger | Fixed Cells | Highly effective, but can reduce initial signal and is not compatible with some cyanine dyes (e.g., Cy2). |
| n-Propyl gallate (NPG) | ROS Scavenger | Fixed & Live Cells | Less toxic than PPD but can be difficult to dissolve. |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | ROS Scavenger | Fixed Cells | Less effective than PPD but also less toxic. |
| Trolox | Triplet State Quencher & ROS Scavenger | Live & Fixed Cells | Cell-permeable and water-soluble; a very common and effective additive for live-cell imaging. |
| Glucose Oxidase & Catalase (GOC) | Enzymatic Oxygen Scavenger | Live & Fixed Cells | Highly effective at removing dissolved oxygen but can alter buffer pH and deplete ATP in live cells. |
| PCD/PCA System | Enzymatic Oxygen Scavenger | Live & Fixed Cells | An alternative to GOC, protocatechuate-dioxygenase (PCD) with its substrate PCA is also effective at removing oxygen. |
Key Experimental Protocols
Protocol 1: Preparation of a "Home-Brew" Antifade Mounting Medium (NPG-Based)
This protocol describes how to prepare a common glycerol-based antifade mounting medium for fixed cells.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock, pH 7.4
Procedure:
-
Prepare a 90% glycerol solution by mixing 90 mL of glycerol with 10 mL of 10x PBS.
-
Weigh out 0.2 g of n-propyl gallate (NPG).
-
Add the NPG to the 90% glycerol/PBS solution.
-
Gently heat the solution (e.g., in a 50-60°C water bath) and stir for several hours until the NPG is completely dissolved. The solution may be difficult to dissolve.
-
Adjust the pH to between 8.0 and 9.0 using sodium bicarbonate or NaOH if necessary, as many antifade agents work best at a slightly alkaline pH.
-
Aliquot the final solution into small, light-protected tubes and store at -20°C.
Protocol 2: Using Trolox for Live-Cell Imaging
This protocol provides a method for preparing and using Trolox to reduce photobleaching during live-cell experiments.
Materials:
-
Trolox powder (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
NaOH
-
Your standard live-cell imaging buffer (e.g., HBSS, phenol-free DMEM)
Procedure:
-
Prepare a 100x Trolox Stock Solution (e.g., 20 mM):
-
Dissolve Trolox powder in a small amount of imaging buffer.
-
Since Trolox is acidic, adjust the pH of the stock solution to 7.0-7.5 with NaOH to ensure it dissolves completely and does not alter the pH of your final imaging buffer.
-
Bring the solution to its final volume with imaging buffer.
-
-
Working Solution:
-
Just before imaging, dilute the 100x Trolox stock solution 1:100 into your pre-warmed imaging buffer to achieve a final working concentration (e.g., 200 µM).
-
-
Application:
-
Replace the cell culture medium with the Trolox-containing imaging buffer.
-
Allow the sample to equilibrate for 5-10 minutes before starting image acquisition.
-
Visualization of Key Mechanisms
// Nodes S0 [label="Cy5 Ground State (S₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="Excited Singlet State (S₁)", fillcolor="#FBBC05", fontcolor="#202124"]; T1 [label="Excited Triplet State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Molecular Oxygen (³O₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleached [label="Photobleached Cy5", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges S0 -> S1 [label="Excitation Light\n(e.g., 640 nm)", color="#202124"]; S1 -> S0 [label="Fluorescence\n(~670 nm)", color="#34A853", style=dashed, arrowhead=open]; S1 -> T1 [label="Intersystem\nCrossing", color="#202124"]; T1 -> S0 [label="Phosphorescence\n(Slow, low probability)", color="#5F6368", style=dashed, arrowhead=open]; T1 + O2 -> S0 + ROS [label="Energy Transfer", color="#EA4335"]; S0 + ROS -> Bleached [label="Oxidative Damage", color="#EA4335"]; } end_dot
// Nodes T1 [label="Excited Triplet State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S0 [label="Cy5 Ground State (S₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harmless [label="Harmless Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];
TSQ [label="Antifade Agent:\nTriplet State Quencher\n(e.g., Trolox, COT)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; Scavenger [label="Antifade Agent:\nROS Scavenger\n(e.g., NPG, Ascorbic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges T1 -> S0 [label="Quenches Triplet State", color="#202124"]; T1 -> TSQ [style=invis]; // for positioning TSQ -> T1 [dir=back, style=dashed, arrowhead=open, color="#202124"];
ROS -> Harmless [label="Neutralizes ROS", color="#202124"]; ROS -> Scavenger [style=invis]; // for positioning Scavenger -> ROS [dir=back, style=dashed, arrowhead=open, color="#202124"]; } end_dot
References
Technical Support Center: Cy5-PEG7-TCO Reactions
Welcome to the technical support center for Cy5-PEG7-TCO reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on buffer compatibility, experimental protocols, and troubleshooting for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound ligation reactions?
A1: Phosphate-buffered saline (PBS) is a commonly recommended buffer for TCO-tetrazine ligation reactions.[1][2] The reaction is efficient within a pH range of 6 to 9.[1][3]
Q2: How does pH affect the stability and fluorescence of the Cy5 dye?
A2: The fluorescence intensity of Cy5 is largely stable across a pH range of 3.5 to 8.3.[4] However, the chemical stability of the Cy5 dye can be compromised at a pH above 8.0, which may lead to degradation.
Q3: Are there any buffer components that I should avoid?
A3: Yes. If you are introducing the TCO group to your molecule of interest using an NHS ester, you must avoid buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester. Additionally, be aware that reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can reversibly quench the fluorescence of Cy5.
Q4: What is the recommended temperature and duration for the conjugation reaction?
A4: The TCO-tetrazine ligation is exceptionally fast and can typically be completed at room temperature within 30 to 60 minutes. For specific applications or less reactive conjugation partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.
Q5: Why is my conjugation efficiency low?
A5: Low conjugation efficiency can be due to several factors. One common issue is suboptimal stoichiometry; it is often beneficial to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule. Another possibility is the inactivation of the TCO group, which can sometimes occur after conjugation to a biomolecule due to hydrophobic interactions. Using a hydrophilic PEG linker, such as in this compound, helps to minimize this issue.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Degradation of the Cy5 dye. | Ensure the reaction and storage buffer pH does not exceed 8.0. Protect the Cy5-containing reagents and final conjugate from light. |
| Quenching of the Cy5 dye. | Avoid the presence of reducing agents like TCEP in your final reaction mixture if fluorescence is being measured directly. | |
| Low conjugation yield | Suboptimal stoichiometry. | Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine-labeled molecule is often recommended. |
| Inactive TCO reagent. | Ensure proper storage of the this compound reagent as recommended by the manufacturer. Consider using fresh reagent. | |
| Hydrolysis of NHS ester (if applicable). | If using an NHS ester to introduce the TCO group, ensure the buffer is free of primary amines and perform the reaction promptly after preparing the reagent solution. | |
| Protein aggregation after conjugation | Conformational changes or inappropriate buffer conditions. | Screen different buffer conditions (e.g., pH, ionic strength). Consider including excipients like arginine or polysorbate in the reaction mixture. The PEG linker in this compound is designed to improve water solubility and reduce aggregation. |
Buffer Compatibility for this compound Reactions
The following table summarizes the compatibility of common buffers for TCO-tetrazine ligation reactions.
| Buffer | pH Range | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 6.0 - 8.0 | Highly Recommended. Generally the buffer of choice for TCO-tetrazine ligations. |
| HEPES | 6.8 - 8.2 | Compatible. A good alternative to PBS. Ensure no additives interfere with the reaction. |
| Bicarbonate/Carbonate | 9.2 - 10.6 | Use with Caution. While the TCO-ligation may proceed, a pH above 8.0 can lead to the degradation of the Cy5 dye. |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | Not Recommended for NHS ester reactions. The primary amine in Tris will compete with the target molecule if you are using an NHS ester to introduce the TCO group. |
Experimental Protocol: General Procedure for this compound Conjugation
This protocol provides a general workflow for conjugating a this compound molecule to a tetrazine-labeled protein.
1. Preparation of Reagents:
-
Tetrazine-labeled Protein: Prepare the protein in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines, a buffer exchange into PBS is necessary.
-
This compound: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
2. Conjugation Reaction:
-
Combine the tetrazine-labeled protein with the this compound solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is often recommended for optimal results.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
3. Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted small molecules using size-exclusion chromatography or dialysis.
4. Storage:
-
Store the final Cy5-labeled conjugate at 4°C, protected from light.
Reaction Workflow
Caption: Workflow for this compound conjugation to a tetrazine-labeled protein.
References
Technical Support Center: Cy5-PEG7-TCO Cell Permeability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the cell permeability of Cy5-PEG7-TCO for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a fluorescent probe used in bioorthogonal chemistry. It consists of three key components:
-
Cy5 (Cyanine 5): A fluorescent dye that emits in the far-red spectrum, making it suitable for imaging applications with reduced autofluorescence from cells and tissues.
-
PEG7: A polyethylene glycol linker with seven repeating units. PEG linkers are known to increase hydrophilicity and can reduce non-specific binding.
-
TCO (trans-cyclooctene): A reactive group that participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazine-modified molecules. This highly specific and rapid reaction is a cornerstone of bioorthogonal chemistry.[1][2][3]
Q2: Is this compound expected to be cell-permeable?
The cell permeability of this compound is generally expected to be low. The Cy5 dye itself contains hydrophilic sulfonate groups, which typically render it impermeable to the plasma membrane.[4] While the PEG linker enhances water solubility, it does not inherently guarantee passage across the cell membrane. The overall charge, size, and polarity of the entire molecule will influence its ability to enter cells.
Q3: What are the likely mechanisms of cellular uptake for this compound, if any?
If cellular uptake of this compound is observed, it is most likely to occur through endocytic pathways rather than passive diffusion across the plasma membrane.[5] Potential mechanisms include:
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
-
Clathrin-mediated endocytosis: A receptor-mediated pathway for the uptake of specific molecules.
-
Caveolae-mediated endocytosis: Another form of receptor-mediated endocytosis.
The specific pathway can be cell-type dependent and influenced by the experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cell permeability of this compound.
Issue 1: No or very low intracellular fluorescence signal.
| Possible Cause | Suggested Solution |
| Low Cell Permeability | This is the expected behavior of this compound. Consider using a cell-permeable dye as a positive control to ensure your imaging or detection system is working correctly. If intracellular labeling is required, consider alternative strategies such as cell fixation and permeabilization before labeling, or using cell-penetrating peptides. |
| Incorrect Filter Set/Laser Line | Verify that the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). |
| Low Concentration of Probe | Increase the concentration of this compound in your incubation medium. Perform a concentration titration to find the optimal concentration for your cell type and experimental setup. |
| Short Incubation Time | Extend the incubation time to allow for potential slow uptake via endocytosis. A time-course experiment can help determine the optimal incubation period. |
| Cellular Efflux | Some cells actively pump out fluorescent dyes. Incubating at a lower temperature (e.g., 4°C) can help reduce the activity of these efflux pumps and endocytosis. |
| Photobleaching | Minimize exposure of the sample to excitation light before and during imaging. Use an anti-fade mounting medium if applicable. |
Issue 2: High background or non-specific staining.
| Possible Cause | Suggested Solution |
| Probe Aggregation | Aggregates of the probe can lead to punctate, non-specific staining. Ensure the probe is fully dissolved in an appropriate solvent before diluting in your aqueous buffer. Consider a brief sonication or vortexing of the stock solution. |
| Binding to Extracellular Matrix | The PEG linker is designed to reduce non-specific binding, but some interaction with the extracellular matrix (ECM) can still occur. Ensure thorough washing steps after incubation with the probe. Including a protein-containing solution (e.g., BSA) in your washing buffer can sometimes help block non-specific binding sites. |
| Dead or Dying Cells | Compromised cell membranes in non-viable cells can allow the probe to enter non-specifically. Use a viability dye (e.g., SYTOX Green, Propidium Iodide) to distinguish between live and dead cells and exclude the latter from your analysis. |
| High Probe Concentration | An excessively high concentration of the probe can lead to increased non-specific binding. Perform a concentration titration to find the lowest effective concentration. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Ensure that cells are at a consistent confluency and passage number for all experiments. Cell health and density can significantly impact uptake. |
| Temperature Fluctuations | Temperature affects membrane fluidity and active transport processes. Maintain a consistent temperature during incubation and washing steps. |
| Inconsistent Incubation/Washing Times | Adhere strictly to the defined incubation and washing times in your protocol. |
| Probe Degradation | Protect the this compound stock solution from light and store it at the recommended temperature (typically -20°C) to prevent degradation. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Cell Permeability by Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or buffer (e.g., PBS).
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed buffer to remove the extracellular probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Cy5. Include a brightfield or DIC image to visualize the cells.
Protocol 2: Quantitative Assessment of Cellular Uptake by Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Probe Incubation: Incubate the cells with varying concentrations of this compound in a suitable buffer for a defined time at 37°C. Include an unstained control sample.
-
Washing: Pellet the cells by centrifugation and wash them 2-3 times with cold buffer to remove the extracellular probe.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze them on a flow cytometer equipped with a laser and detector appropriate for Cy5.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the Cy5 signal.
Visualizations
Caption: Troubleshooting workflow for low intracellular signal of this compound.
Caption: Potential endocytic pathways for the cellular uptake of this compound.
References
Validation & Comparative
A Comparative Guide to Cy5-PEG7-TCO for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cy5-PEG7-TCO, a fluorescent probe for bioorthogonal labeling, against alternative methods. We present key performance data, detailed experimental protocols, and visualizations to assist in the selection of the optimal labeling strategy for your research needs.
Introduction to this compound and Bioorthogonal Labeling
This compound is a fluorescent probe combining a bright, far-red Cyanine 5 (Cy5) dye with a trans-cyclooctene (TCO) moiety. The TCO group is a key component in one of the fastest and most specific bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2] This reaction is prized for its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic copper catalysts.[3][4] The polyethylene glycol (PEG7) linker enhances the solubility and reduces steric hindrance of the dye.
The high specificity and rapid kinetics of the TCO-tetrazine ligation make this compound an excellent tool for a variety of applications, including:
-
Live-cell imaging: The reaction's biocompatibility allows for the labeling of biomolecules in living cells with minimal perturbation.
-
Protein labeling and tracking: Site-specific labeling of proteins enables the study of their localization, trafficking, and interactions.
-
Flow cytometry: Bright and specific labeling is ideal for identifying and sorting cell populations.
-
In vivo imaging: The far-red fluorescence of Cy5 minimizes tissue autofluorescence, making it suitable for animal imaging studies.
Performance Comparison: this compound vs. Alternatives
The selection of a bioorthogonal labeling strategy depends on several factors, including reaction kinetics, specificity, and the photophysical properties of the fluorescent probe. Here, we compare this compound with a common alternative, a DBCO (dibenzocyclooctyne) functionalized dye used in strain-promoted alkyne-azide cycloaddition (SPAAC), and another popular far-red dye, Alexa Fluor 647, also functionalized with a tetrazine.
| Feature | This compound | DBCO-functionalized Dye (e.g., DBCO-Cy5) | Alexa Fluor 647-Tetrazine |
| Bioorthogonal Reaction | TCO-tetrazine (iEDDA) | DBCO-azide (SPAAC) | TCO-tetrazine (iEDDA) |
| Reaction Rate Constant (k₂) | High (up to 10⁶ M⁻¹s⁻¹)[5] | Moderate (~10⁻¹ to 1 M⁻¹s⁻¹) | High (up to 10⁶ M⁻¹s⁻¹) |
| Specificity | Excellent | Excellent | Excellent |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (copper-free) |
| Excitation/Emission Max (nm) | ~647 / ~670 | ~649 / ~666 | ~650 / ~668 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~251,000 (for Cy5-TCO) | ~250,000 (for Cy5) | ~270,000 |
| Quantum Yield | Variable (0.2-0.3 for Cy5 conjugates) | Variable (dependent on dye) | High (~0.33) |
| Photostability | Good | Good | Excellent |
Experimental Protocols
Protocol 1: Determination of Labeling Efficiency of a Tetrazine-modified Antibody with this compound
This protocol describes how to determine the degree of labeling (DOL), or the molar ratio of dye to protein, after a bioorthogonal labeling reaction.
Materials:
-
Tetrazine-modified antibody in PBS (pH 7.4)
-
This compound dissolved in DMSO
-
Spectrophotometer
-
Desalting column
Procedure:
-
Labeling Reaction:
-
To the tetrazine-modified antibody solution, add a 1.5 to 5-fold molar excess of this compound.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Removal of Unconjugated Dye:
-
Pass the reaction mixture through a desalting column to remove excess, unconjugated this compound.
-
-
Absorbance Measurements:
-
Measure the absorbance of the purified, labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~647 nm, A₆₄₇).
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₄₇ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, CF is ~0.03).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₄₇ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5-TCO at 647 nm (~251,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Protocol 2: Assessment of Labeling Specificity by Western Blot
This protocol outlines a method to assess off-target labeling in a cell lysate.
Materials:
-
Cell lysate from cells not expressing a tetrazine-tagged protein of interest
-
This compound
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a potential off-target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Labeling of Cell Lysate:
-
Incubate the cell lysate with this compound at a concentration and for a duration that mimics your experimental labeling conditions.
-
-
SDS-PAGE and Transfer:
-
Separate the labeled lysate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a suspected off-target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system. The presence of a band corresponding to the molecular weight of the suspected off-target protein indicates non-specific labeling.
-
Visualizations
Caption: The TCO-tetrazine bioorthogonal labeling reaction.
Caption: Workflow for determining labeling efficiency.
References
TCO-Tetrazine Ligation: A Superior Click Chemistry Platform for Advanced Bioconjugation
In the rapidly evolving landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a leading strategy for researchers, scientists, and drug development professionals.[1] Its unparalleled reaction kinetics, exceptional biocompatibility, and high specificity offer significant advantages over other prominent click reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides an objective comparison of TCO-tetrazine ligation with these alternatives, supported by experimental data, to inform the selection of the most suitable bioorthogonal tool for various research and development applications.
Quantitative Comparison of Key Click Reactions
The efficacy of a click reaction is primarily determined by its speed, which is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower reactant concentrations and minimizing potential off-target effects and cytotoxicity.[3][4] The TCO-tetrazine ligation exhibits significantly faster kinetics than both CuAAC and SPAAC.
| Feature | TCO-Tetrazine Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1-45 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst, often with a reducing agent and ligand | Aqueous media, room temperature, catalyst-free |
| Primary Byproducts | Nitrogen gas (N₂) | None from the core reaction, but potential for side reactions related to the catalyst system. | None |
| Bioorthogonality | Excellent; TCO and tetrazine are highly specific for each other. | Good; azides and alkynes are largely bioorthogonal. | Excellent; azides and cyclooctynes are highly specific for each other. |
Reaction Mechanisms and Workflow
The fundamental mechanisms of these click reactions illustrate the inherent advantages of the TCO-tetrazine ligation.
The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition, which is a catalyst-free reaction. This is a significant advantage over CuAAC, which relies on a copper(I) catalyst that can be cytotoxic, limiting its application in living systems. While SPAAC is also catalyst-free, its reaction kinetics are considerably slower than the TCO-tetrazine ligation.
A typical experimental workflow for bioconjugation highlights the practical advantages of TCO-tetrazine ligation.
Detailed Experimental Protocols
The following are generalized protocols for protein-protein conjugation using TCO-tetrazine ligation, CuAAC, and SPAAC.
Protocol 1: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol is based on methodologies for activating proteins with TCO and tetrazine NHS esters.
Materials:
-
Protein A
-
Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
1 M NaHCO₃ solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO:
-
Dissolve 100 µg of Protein A in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of TCO-NHS ester dissolved in DMSO.
-
Incubate for 60 minutes at room temperature.
-
Remove excess TCO-NHS ester using a spin desalting column.
-
-
Protein B Activation with Tetrazine:
-
Dissolve 100 µg of Protein B in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of Tetrazine-NHS ester dissolved in DMSO.
-
Incubate for 60 minutes at room temperature.
-
Remove excess Tetrazine-NHS ester using a spin desalting column.
-
-
Ligation:
-
Mix the TCO-activated Protein A and Tetrazine-activated Protein B in a 1:1 molar ratio.
-
Incubate for 1 hour at room temperature. The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak between 510 and 550 nm.
-
The resulting conjugate is ready for use or can be further purified by size-exclusion chromatography.
-
Protocol 2: CuAAC for Biomolecule Labeling
This protocol is a generalized procedure for a copper-catalyzed click reaction.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing label
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing label in a compatible solvent (e.g., DMSO).
-
In a reaction tube, add the azide-functionalized biomolecule.
-
Add the alkyne-containing label to the reaction tube.
-
Prepare a fresh premix of CuSO₄ and THPTA ligand. Add this to the reaction mixture. The final concentration of copper is typically around 0.25 mM, with a 5:1 ligand-to-copper ratio.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting conjugate to remove the copper catalyst and excess reagents.
Protocol 3: SPAAC for Biomolecule Labeling
This protocol describes a general procedure for strain-promoted azide-alkyne cycloaddition.
Materials:
-
Azide-functionalized biomolecule
-
DBCO (dibenzocyclooctyne)-functionalized label
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the DBCO-functionalized label in a compatible solvent (e.g., DMSO) and then add it to the biomolecule solution.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the concentrations of the reactants.
-
The resulting conjugate is often used directly, but purification can be performed if necessary to remove any unreacted labeling reagent.
Applications in Drug Development and Pretargeted Imaging
The superior characteristics of TCO-tetrazine ligation have made it an invaluable tool in various biomedical applications, particularly in the development of antibody-drug conjugates (ADCs) and pretargeted imaging strategies.
In a pretargeted imaging workflow, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-labeled imaging agent is administered, which rapidly and specifically reacts with the TCO-antibody conjugate in vivo. This approach enhances the imaging contrast and reduces the radiation dose to non-target tissues.
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the TCO-tetrazine ligation stands out as the premier choice. Its advantages over CuAAC and SPAAC, particularly for in vivo and live-cell applications, are substantial. The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging.
References
A Head-to-Head Comparison of Protein Labeling Techniques: A Quantitative Guide to Cy5-PEG7-TCO
For researchers, scientists, and professionals in drug development, the precise and efficient labeling of biomolecules is paramount for the accuracy of downstream applications, from in-vivo imaging to quantitative proteomics. The advent of bioorthogonal chemistry has introduced highly specific and efficient labeling methods that offer significant advantages over traditional approaches. This guide provides a comprehensive comparison of Cy5-PEG7-TCO, a trans-cyclooctene-modified cyanine dye, with conventional amine- and thiol-reactive labeling methods, supported by quantitative data and detailed experimental protocols.
Performance Comparison: TCO-Ligation vs. Conventional Methods
The choice of labeling chemistry significantly impacts the specificity, efficiency, and homogeneity of the final conjugate. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering rapid kinetics and high specificity.[1][2] In a typical workflow, a protein is first functionalized with a TCO moiety, often through a TCO-NHS ester reacting with primary amines.[1][3] The TCO-modified protein is then specifically labeled with a tetrazine-conjugated fluorophore, such as Cy5-tetrazine. Alternatively, as with this compound, the fluorophore itself contains the TCO group for reaction with a tetrazine-modified protein.[4]
This bioorthogonal approach stands in contrast to traditional methods like N-hydroxysuccinimide (NHS) esters, which non-specifically target all accessible primary amines (lysine residues and the N-terminus), and maleimides, which target thiol groups on cysteine residues.
The following tables summarize the key quantitative performance characteristics of these labeling strategies.
Table 1: Comparison of Labeling Reaction Kinetics and Efficiency
| Feature | This compound (via Tetrazine Ligation) | Cy5-NHS Ester | Cy5-Maleimide | Key Considerations |
| Reaction Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Amine-reactive N-hydroxysuccinimide ester chemistry | Thiol-reactive Michael addition | TCO-tetrazine ligation is highly specific and proceeds under mild, biologically compatible conditions. NHS ester and maleimide reactions are also common but can have off-target reactivity. |
| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ | ~10¹ - 10² M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | The TCO-tetrazine reaction is exceptionally fast, enabling efficient labeling at low concentrations. |
| Typical Labeling Efficiency | >90% | Variable, dependent on the number and accessibility of lysine residues. | 70-90% | The high efficiency of TCO-tetrazine ligation can lead to higher yields in shorter reaction times. |
| Specificity | Site-specific (at the location of the tetrazine or TCO group) | Non-specific (targets all accessible primary amines) | Site-specific (at cysteine residues) | Site-specific labeling ensures a homogeneous population of labeled proteins, which is critical for quantitative studies. |
Table 2: Impact on Labeled Protein and Downstream Analysis
| Feature | This compound (via Tetrazine Ligation) | Cy5-NHS Ester | Cy5-Maleimide | Key Considerations |
| Effect on Protein Migration (SDS-PAGE) | Predictable shift due to the mass of the Cy5-PEG7-Tz/TCO moiety. | Heterogeneous, as multiple dye molecules can attach, leading to smeared bands. | Generally predictable shift, but heterogeneity can occur with multiple cysteines. | The defined stoichiometry of TCO-tetrazine labeling results in a more uniform band on SDS-PAGE gels. |
| Potential Impact on Protein Function | Minimal, as labeling is site-specific and remote from binding sites if designed properly. | Can be significant if lysines in active or binding sites are modified. | Can impact function if cysteines are involved in disulfide bonds or active sites. | Bioorthogonal labeling offers greater control to avoid modification of functionally important residues. |
| Workflow Complexity | Two-step process: protein modification followed by ligation. | One-step labeling reaction. | One-step labeling reaction, may require prior reduction of disulfides. | The initial protein modification step in the TCO-tetrazine workflow adds time but ensures specificity. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. Below are methodologies for the three compared labeling techniques.
Protocol 1: Two-Step Bioorthogonal Labeling with a TCO-Functionalized Protein and Cy5-Tetrazine
This protocol first involves the modification of a protein with a TCO-NHS ester, followed by the highly specific ligation with Cy5-tetrazine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Cy5-tetrazine
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
TCO Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess TCO-NHS ester and quenching buffer using a desalting spin column.
-
Cy5-Tetrazine Ligation: Add a 1.5 to 5-fold molar excess of Cy5-tetrazine to the TCO-modified protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes.
-
Final Product: The labeled protein is now ready for downstream applications. Further purification to remove excess Cy5-tetrazine may be performed if necessary.
Protocol 2: Labeling with Cy5-NHS Ester
This protocol describes the direct labeling of primary amines on a protein with a Cy5-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer, pH 8.0-9.0 (e.g., 100 mM sodium bicarbonate)
-
Cy5-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein in a buffer at pH 8.0-9.0 to ensure deprotonation of primary amines.
-
Cy5-NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Cy5-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove unreacted Cy5-NHS ester using a desalting column or dialysis.
Protocol 3: Labeling with Cy5-Maleimide
This protocol details the labeling of cysteine residues on a protein with a Cy5-maleimide.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7-7.5)
-
(Optional) Reducing agent such as TCEP
-
Cy5-maleimide
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 7.5-15 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP. Remove the reducing agent before adding the maleimide.
-
Dye Stock Solution Preparation: Allow the vial of Cy5-maleimide to warm to room temperature and prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10-20.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting spin column.
Visualizing the Workflows
To better illustrate the processes and chemistries involved, the following diagrams are provided.
Conclusion
The quantitative analysis of this compound and its underlying TCO-tetrazine ligation chemistry reveals a labeling method with superior kinetics, efficiency, and specificity when compared to traditional NHS ester and maleimide chemistries. While the two-step bioorthogonal workflow may appear more complex, the resulting homogeneous and site-specifically labeled protein population is often crucial for the reliability and interpretation of quantitative experiments. For applications requiring precise control over labeling stoichiometry and minimal perturbation of protein function, such as in vivo imaging and the development of antibody-drug conjugates, the TCO-tetrazine ligation strategy represents a significant advancement in bioconjugation technology. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the optimal labeling strategy for their specific needs.
References
A Researcher's Guide to Control Experiments for Cy5-PEG7-TCO Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for Cy5-PEG7-TCO labeling, a powerful bioorthogonal chemistry technique. We objectively compare the performance of the trans-cyclooctene (TCO) - tetrazine ligation with a common alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data. Detailed methodologies for key experiments are provided to ensure robust and reliable results in your research.
Introduction to this compound Labeling
This compound is a fluorescent labeling reagent that utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine. This "click chemistry" reaction is known for its exceptional speed, high specificity, and biocompatibility, making it ideal for labeling biomolecules in complex biological systems.[1][2] The Cy5 fluorophore allows for detection in the far-red spectrum, minimizing autofluorescence from cells and tissues. The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance.
The reliability of any labeling experiment, however, hinges on the implementation of appropriate controls. This guide will walk you through the necessary controls to validate your this compound labeling experiments and provide a framework for comparing this technique to other bioorthogonal methods.
Key Control Experiments for this compound Labeling
To ensure the specificity and rule out potential artifacts in your labeling experiments, a panel of control experiments is crucial. These controls are designed to assess the contribution of each component of the labeling system to the final signal.
1. Negative Control: Omitting the Tetrazine Partner
This is the most fundamental control to demonstrate that the observed fluorescence is due to the specific TCO-tetrazine reaction.
-
Purpose: To confirm that the this compound probe does not non-specifically bind to the biological sample in the absence of its tetrazine reaction partner.
-
Methodology: The experimental sample is treated with this compound under the same conditions as the fully labeled sample, but without the addition of the tetrazine-modified molecule.
-
Expected Outcome: No or minimal fluorescence signal should be detected, indicating that the this compound does not bind non-specifically to cellular components.
2. Control for Non-Specific Binding of the Tetrazine Moiety
It is important to verify that the tetrazine-modified molecule itself does not contribute to background signal.
-
Purpose: To ensure that the tetrazine-functionalized molecule does not non-specifically accumulate in or bind to the sample.
-
Methodology: The sample is incubated with the tetrazine-modified molecule alone (without the this compound probe). In a separate control, an unconjugated or "scrambled" tetrazine that is not expected to bind to a specific target can be used.
-
Expected Outcome: No significant signal should be observed, confirming that the tetrazine moiety is not responsible for any background fluorescence.
3. Blocking Non-Specific Cy5 Binding
-
Purpose: To mitigate non-specific binding of the Cy5 fluorophore.
-
Methodology: Pre-incubate the sample with a blocking agent before adding the this compound probe. Commercially available blocking buffers or agents like phosphorothioate oligodeoxynucleotides (PS-ODN) can be effective.[3]
-
Expected Outcome: A reduction in background fluorescence compared to a sample without the blocking agent.
4. Isotype Control (for Antibody-Based Labeling)
When the tetrazine is conjugated to an antibody, an isotype control is essential to demonstrate that the observed staining is due to specific antigen recognition.
-
Purpose: To ensure that the binding of the tetrazine-conjugated antibody is specific to the target antigen and not due to non-specific interactions of the antibody isotype with the sample.
-
Methodology: A sample is stained with an isotype control antibody that has the same host species, immunoglobulin class and subclass, and is conjugated to the tetrazine in the same manner as the primary antibody, but lacks specificity for the target antigen. This is then followed by the addition of this compound.
-
Expected Outcome: Minimal to no fluorescence signal should be observed, indicating that the primary antibody's binding is specific.
5. Competition Assay
This control further validates the specificity of the labeling interaction.
-
Purpose: To demonstrate that the labeling can be specifically blocked by an excess of an unlabeled competitor.
-
Methodology: The sample is pre-incubated with an excess of the unlabeled molecule that is being targeted by the tetrazine-conjugate. Subsequently, the tetrazine-conjugate and this compound are added.
-
Expected Outcome: A significant reduction in the fluorescence signal compared to a non-competed sample.
Experimental Workflows (Graphviz DOT Language)
Performance Comparison: TCO-Tetrazine vs. SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another widely used copper-free click chemistry reaction. The choice between TCO-tetrazine ligation and SPAAC depends on the specific experimental requirements.
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Reaction Type | Inverse-electron-demand Diels-Alder | [3+2] Cycloaddition | |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷ (typically 800 - 30,000) | ~1 | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Reaction Conditions | Aqueous media, room temperature, pH 6-9 | Aqueous media, physiological temperature and pH | |
| Key Advantages | Extremely fast reaction kinetics, allowing for low reactant concentrations. | Well-established with a wide variety of available reagents. | |
| Potential Considerations | TCO and tetrazine moieties can be larger than azide/alkyne groups. | Slower reaction rates may require higher concentrations or longer incubation times. |
Detailed Experimental Protocols
Protocol 1: General this compound Labeling of Cells
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Tetrazine Conjugation: If labeling a cell surface protein with an antibody, incubate the cells with a tetrazine-conjugated primary antibody (e.g., 1-10 µg/mL in a suitable buffer like PBS with 1% BSA) for 1 hour at 4°C or room temperature.
-
Washing: Wash the cells three times with PBS to remove unbound antibody.
-
This compound Labeling: Incubate the cells with this compound (e.g., 1-5 µM in PBS) for 10-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove excess this compound.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).
Protocol 2: Negative Control (No Tetrazine)
-
Cell Preparation: Culture cells as in Protocol 1.
-
Mock Incubation: Instead of adding a tetrazine-conjugated molecule, incubate the cells with the corresponding buffer for the same duration.
-
Washing: Wash the cells three times with PBS.
-
This compound Labeling: Follow step 4 from Protocol 1.
-
Final Washes and Imaging: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Isotype Control
-
Cell Preparation: Culture cells as in Protocol 1.
-
Isotype Control Incubation: Incubate the cells with a tetrazine-conjugated isotype control antibody at the same concentration as the primary antibody used in Protocol 1 for 1 hour.
-
Washing: Wash the cells three times with PBS.
-
This compound Labeling: Follow step 4 from Protocol 1.
-
Final Washes and Imaging: Follow steps 5 and 6 from Protocol 1.
Protocol 4: SPAAC Labeling of Cells (for comparison)
-
Metabolic Labeling (if applicable): Incubate cells with an azide-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis) for a designated period.
-
Cyclooctyne-Dye Labeling: Wash the cells and incubate with a cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Cy5) at a suitable concentration (e.g., 10-50 µM) for 15-60 minutes at 37°C.
-
Washing and Imaging: Wash the cells thoroughly and image as described for Cy5.
By implementing these control experiments and understanding the comparative performance of different bioorthogonal chemistries, researchers can ensure the generation of high-quality, reproducible, and unambiguous data in their this compound labeling studies.
References
A Comparative Analysis of Cyanine Dye Photostability for Advanced Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts the quality and reliability of experimental data. Among the plethora of available dyes, cyanine dyes, such as Cy5, are widely utilized for their brightness and versatile conjugation chemistry. This guide provides a comparative evaluation of the photostability of a modified cyanine dye, Cy5-PEG7-TCO, against other common cyanine dyes, offering insights supported by experimental data to aid in the selection of the most suitable fluorophore for demanding imaging applications.
While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, an evaluation can be made based on the well-documented performance of its parent fluorophore, Cy5. The inclusion of a Polyethylene Glycol (PEG) linker and a trans-cyclooctene (TCO) moiety primarily serves to enhance biocompatibility and enable specific bioorthogonal conjugation, respectively. While PEGylation can sometimes influence the local environment of the dye and potentially affect its photophysical properties, significant alterations to the inherent photostability of the core Cy5 chromophore are not generally expected from these modifications alone. Therefore, the photostability of Cy5 will be used as a proxy for this compound in this comparison.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is a measure of its resilience to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This is a crucial parameter for experiments requiring long-term or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and super-resolution microscopy.
The following table summarizes the relative photostability of Cy5 compared to other cyanine dyes and a commonly used, more photostable alternative, Alexa Fluor 647. The data is compiled from various studies and presented to provide a comparative overview. It is important to note that absolute photobleaching rates are highly dependent on the specific experimental conditions, including excitation intensity, buffer composition, and the local molecular environment.
| Dye | Relative Photostability | Key Observations |
| Cy3 | Moderate | Generally considered to be more photostable than Cy5 under some conditions. |
| Cy5 | Baseline | Prone to photobleaching, particularly in the absence of photostabilizing agents.[1][2] |
| Cy7 | Low to Moderate | Often exhibits lower photostability compared to Cy5. |
| Alexa Fluor 647 | High | Significantly more photostable than Cy5, making it a superior alternative for demanding applications.[1][2] |
| Cy5-COT | Very High | Covalent attachment of cyclooctatetraene (COT) dramatically enhances the photostability of Cy5. |
Factors Influencing Cyanine Dye Photostability
The photostability of cyanine dyes is not an intrinsic constant but is heavily influenced by a multitude of factors. Understanding these can enable researchers to optimize their experimental conditions to maximize signal longevity.
Figure 1. Key factors influencing the photostability and performance of cyanine dyes.
Experimental Protocol for Comparative Photostability Measurement
To facilitate direct and reliable comparisons of fluorophore photostability under specific experimental conditions, the following protocol outlines a standardized method for quantifying photobleaching rates.
Objective: To compare the photostability of different fluorescent dyes by measuring the decay of their fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescently labeled samples (e.g., proteins, antibodies, or oligonucleotides) conjugated with the dyes of interest (e.g., this compound, Cy5, Alexa Fluor 647).
-
Imaging buffer (e.g., Phosphate-Buffered Saline, PBS). For live-cell imaging, use appropriate cell culture medium.
-
Antifade mounting medium (optional, for fixed samples).
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Sample Preparation:
-
Immobilize the fluorescently labeled molecules on a glass coverslip. This can be achieved through various surface chemistry techniques depending on the sample.
-
For cellular imaging, seed cells on a glass-bottom dish and perform the labeling procedure.
-
Ensure a consistent sample concentration and labeling density across all compared dyes.
-
-
Image Acquisition:
-
Locate a field of view with a representative population of fluorescent molecules or labeled cells.
-
Set the microscope parameters:
-
Excitation Wavelength and Intensity: Use the appropriate laser line or filter for each dye and maintain a constant excitation power throughout the experiment.
-
Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without causing immediate photobleaching.
-
-
Acquire a time-lapse series of images at a constant frame rate. The duration of the time-lapse should be sufficient to observe significant photobleaching for the least stable dye.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual fluorescent spots or regions of interest (ROIs) in each frame of the time-lapse series.
-
For each ROI, subtract the background fluorescence measured from an area with no fluorescent signal.
-
Normalize the background-corrected intensity of each ROI to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
The following diagram illustrates the general workflow for this comparative photostability assessment.
Figure 2. Experimental workflow for comparative photostability analysis of fluorescent dyes.
Conclusion and Recommendations
The photostability of the parent Cy5 fluorophore is known to be a limiting factor in long-term or high-intensity imaging experiments. For applications where photostability is paramount, alternative dyes such as Alexa Fluor 647 are recommended as they consistently demonstrate superior performance in this regard.[1] For researchers committed to using the Cy5 scaffold, for instance, due to its specific conjugation chemistry like the TCO group in this compound for bioorthogonal labeling, several strategies can be employed to mitigate photobleaching. These include the use of antifade reagents in the imaging buffer, minimizing the excitation light intensity, and reducing the exposure time. Furthermore, the development of self-healing cyanine dyes, where a photoprotective agent like COT is covalently attached, offers a promising avenue for significantly enhancing photostability.
Ultimately, the choice of a fluorescent probe requires a careful consideration of the specific experimental needs, balancing factors such as brightness, photostability, and ease of conjugation. It is highly recommended that researchers perform their own in-house comparisons using the protocols outlined above to determine the optimal dye for their specific application and imaging system.
References
Navigating Bioorthogonal Labeling: A Comparative Guide to Cy5-PEG7-TCO Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in precise molecular labeling, understanding the potential for off-target effects is paramount. This guide provides a comparative analysis of Cy5-PEG7-TCO, a widely used bioorthogonal probe, examining its cross-reactivity profile against common alternatives. We present supporting experimental data, detailed protocols for assessing cross-reactivity, and visualizations to clarify complex workflows and reaction pathways.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is renowned for its exceptionally fast kinetics and high specificity, making it a cornerstone of bioorthogonal chemistry. This compound leverages this reaction for fluorescently labeling tetrazine-modified biomolecules. However, the inherent reactivity of the TCO moiety warrants a thorough evaluation of its potential for non-specific interactions within the complex cellular milieu.
Performance Comparison of Bioorthogonal Probes
To provide a clear comparison, the following table summarizes key performance indicators for TCO and two common alternative dienophiles used in bioorthogonal chemistry: dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). It is important to note that while this data pertains to the reactive moieties themselves, the attached Cy5 dye and PEG7 linker on this compound can influence overall probe hydrophobicity and steric hindrance, potentially affecting non-specific binding.
| Feature | TCO (trans-cyclooctene) | DBCO (dibenzocyclooctyne) | BCN (bicyclo[6.1.0]nonyne) |
| Primary Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazines | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Relative Reactivity | Very High (up to 106 M-1s-1 with tetrazines) | High | Moderate to High |
| Primary Cross-Reactivity Concern | Thiols (e.g., Cysteine) | - | Thiols (e.g., Cysteine) |
| Stability in Reducing Environments (e.g., presence of GSH) | Moderate | Low | High |
| Hydrophobicity | High (can lead to non-specific binding) | High | Moderate |
| Mutual Orthogonality | Orthogonal to SPAAC (Azide-DBCO/BCN) | Orthogonal to IEDDA (Tetrazine-TCO) | Orthogonal to IEDDA (Tetrazine-TCO) |
Experimental Protocols for Cross-Reactivity Assessment
To rigorously evaluate the cross-reactivity of this compound and its alternatives, a multi-pronged experimental approach is recommended.
Protocol 1: In Vitro Thiol Reactivity Assay
This protocol assesses the potential for reaction with free thiol groups, a primary source of off-target labeling.
Materials:
-
This compound and alternative fluorescent probes (e.g., Cy5-DBCO, Cy5-BCN)
-
Glutathione (GSH) or L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-MS system
Procedure:
-
Prepare stock solutions of the fluorescent probes and the thiol-containing compound (GSH or cysteine) in PBS.
-
Incubate the fluorescent probe (e.g., 10 µM this compound) with a significant excess of the thiol compound (e.g., 1 mM GSH) in PBS at 37°C.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quench the reaction by adding an alkylating agent like N-ethylmaleimide (NEM) if necessary.
-
Analyze the samples by HPLC-MS to detect the formation of any adducts between the probe and the thiol.
-
Quantify the percentage of the unreacted probe over time to determine the rate of off-target reaction.
Protocol 2: Cell-Based Non-Specific Binding Assay
This protocol evaluates the propensity of the probe to non-specifically associate with cellular components.
Materials:
-
This compound and alternative fluorescent probes
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
PBS, pH 7.4
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture the chosen cell line to an appropriate confluency.
-
Incubate the cells with the fluorescent probe (e.g., 5 µM this compound) in a serum-free medium for 1 hour at 37°C. Crucially, these cells should not contain the bioorthogonal partner (i.e., no tetrazine).
-
Wash the cells extensively with PBS to remove any unbound probe.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Analyze the cells using fluorescence microscopy to visualize any background staining or a flow cytometer to quantify the mean fluorescence intensity. Compare the signal from the probe-treated cells to untreated control cells.
Protocol 3: Mutual Orthogonality Test in a Dual-Labeling Experiment
This protocol verifies that two different bioorthogonal reactions can proceed simultaneously without interfering with each other.
Materials:
-
Two distinct cell populations or two different target proteins within the same cell.
-
One target labeled with a tetrazine, the other with an azide.
-
This compound
-
An orthogonal fluorescent probe, e.g., a DBCO-functionalized dye with a different emission spectrum (e.g., a green fluorescent dye).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Prepare your biological sample with the two distinct bioorthogonal handles (tetrazine and azide).
-
Simultaneously incubate the sample with both this compound (to react with the tetrazine) and the orthogonal DBCO-dye (to react with the azide) at appropriate concentrations for 1 hour at 37°C.
-
Wash the sample thoroughly with PBS to remove excess probes.
-
Fix the sample if necessary.
-
Image the sample using a fluorescence microscope, acquiring images in the channels corresponding to both Cy5 and the orthogonal dye.
-
Assess the co-localization of the signals. In a truly orthogonal system, the Cy5 signal should only be observed where the tetrazine was present, and the orthogonal dye signal should only be present where the azide was located, with no significant overlap or cross-talk.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Target vs. potential off-target reaction pathways.
Benchmarking Cy5-PEG7-TCO: A Comparative Guide for Cellular Labeling
For researchers, scientists, and drug development professionals venturing into targeted cellular imaging and bioorthogonal labeling, the selection of the right fluorescent probe is critical. This guide provides an objective comparison of Cy5-PEG7-TCO performance across different cell lines, supported by experimental data and detailed protocols.
This compound is a fluorescent probe designed for bioorthogonal labeling. It features a Cy5 fluorophore for far-red fluorescence detection, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and minimize non-specific binding, and a trans-cyclooctene (TCO) group. The TCO group rapidly and specifically reacts with a tetrazine-modified target molecule via an inverse-electron-demand Diels-Alder cycloaddition.[1][2][3] This "click chemistry" reaction is known for its high speed and specificity in biological systems.[4][5]
Performance Across Diverse Cell Lines
The efficacy of this compound can be influenced by the specific characteristics of different cell lines, such as surface protein expression, metabolic activity, and membrane composition. The following table summarizes key performance indicators across several commonly used cell lines, compiled from various studies.
Table 1: Comparative Performance of this compound in Various Cell Lines
| Cell Line | Typical Application | Labeling Efficiency | Signal-to-Noise Ratio | Incubation Time | Potential Cytotoxicity |
| HEK293T | Protein labeling, viral vector tracking | High | Excellent | 10-30 min | Low |
| HeLa | Cell surface glycan and protein labeling | High | Very Good | 30-60 min | Low |
| A549 | Metabolic labeling, cell surface receptor targeting | Moderate to High | Good | 30-60 min | Low |
| MCF-7 | Breast cancer cell surface marker imaging | Moderate | Good | 30-60 min | Low |
| MDA-MB-231 | Cell surface metabolic labeling | High | Very Good | 30-60 min | Low |
Note: Performance can vary based on the specific target, expression levels, and experimental conditions.
Experimental Protocols
Reproducible and reliable data begins with a robust experimental protocol. Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Live Cell Surface Labeling
This protocol outlines the steps for labeling cell surface molecules that have been modified with a tetrazine group.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to 70-80% confluency.
-
Tetrazine Modification: Introduce the tetrazine-modified targeting molecule (e.g., antibody, ligand, or metabolic precursor) to the cells and incubate under appropriate conditions to allow for binding or metabolic incorporation.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove unbound tetrazine molecules.
-
This compound Incubation: Prepare a 1-5 µM solution of this compound in a serum-free culture medium or imaging buffer. Add the solution to the cells and incubate for 10-60 minutes at 37°C, protected from light. The optimal time may vary by cell line.
-
Final Wash: Wash the cells two to three times with PBS or imaging buffer to remove excess this compound.
-
Imaging: Image the cells using a fluorescence microscope or confocal microscope with appropriate filter sets for Cy5 (Excitation/Emission maxima ~650/670 nm).
Protocol 2: Cytotoxicity Assay
It is crucial to ensure that the labeling process is not toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Compound Exposure: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a period relevant to the labeling experiment (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Viability Assessment: Utilize a standard cell viability assay, such as one based on measuring ATP content or a dye exclusion assay that uses DNA-binding dyes to identify dead cells.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader and normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
Visualizing Workflows and Pathways
Diagrams can clarify complex processes. Below are Graphviz DOT scripts for key experimental and logical flows.
Caption: A step-by-step workflow for labeling live cells using this compound.
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
Competitive Landscape: this compound vs. Alternatives
While this compound is a powerful tool, it is essential to understand its performance relative to other common bioorthogonal labeling reagents.
Table 2: Comparison of TCO-Tetrazine and DBCO-Azide Chemistries
| Feature | This compound (TCO-Tetrazine) | DBCO-Cy5 (DBCO-Azide) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder | Strain-promoted alkyne-azide cycloaddition |
| Reaction Kinetics (k₂) | Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹) | Fast (~0.1 - 1.0 M⁻¹s⁻¹) |
| Specificity | High | High |
| Fluorophore | Cy5 | Cy5 |
| Linker | PEG7 | None (can be incorporated) |
| Primary Reactant | Tetrazine | Azide |
The primary advantage of the TCO-tetrazine reaction is its significantly faster kinetics, which can lead to more efficient labeling with lower concentrations and shorter incubation times. This can be particularly beneficial for capturing dynamic cellular processes.
References
Safety Operating Guide
Proper Disposal of Cy5-PEG7-TCO: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides essential, step-by-step procedures for the proper disposal of Cy5-PEG7-TCO, a fluorescent labeling reagent commonly used in drug development and molecular biology. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
While this compound and its components are generally not classified as acutely hazardous, proper disposal is necessary to prevent environmental contamination, particularly from the cyanine dye component. The following information offers a comprehensive approach to handling and disposing of this reagent.
Component Disposal Considerations
To understand the rationale behind the recommended disposal procedures, it is essential to consider the properties of each component of the this compound molecule.
| Component | Key Characteristics Relevant to Disposal | Disposal Consideration |
| Cy5 (Cyanine 5) | Fluorescent dye. Potential for aquatic toxicity. Not readily biodegradable. | Treat as chemical waste. Avoid drain disposal. |
| PEG7 (Polyethylene Glycol) | Low toxicity, generally considered biocompatible and biodegradable.[1][2] | Can often be disposed of as non-hazardous waste if uncontaminated.[1][2] |
| TCO (trans-cyclooctene) | Highly reactive with tetrazines. Chemical reactivity should be considered. | In its unreacted state, it should be handled as a reactive chemical. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused reagents, contaminated labware, and aqueous solutions.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, microfuge tubes, gloves, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
3. Waste Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound waste". Include the primary hazards (e.g., "Chemical Waste," "Environmental Hazard").
4. Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
5. Institutional Guidelines: Crucially, always adhere to your organization's established procedures for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[1] Disposal of this product and its solutions must comply with all applicable local, regional, and national/federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Personal protective equipment for handling Cy5-PEG7-TCO
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cy5-PEG7-TCO in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Cy5 Dye: Cyanine dyes may cause eye, skin, and respiratory tract irritation. Some forms are categorized as having acute oral toxicity and may be hazardous to the aquatic environment with long-lasting effects.[1]
-
PEG Linker: Polyethylene Glycol (PEG) is generally considered to have a very low toxicity profile and is well-tolerated.[2][3] It is widely used in cosmetics and pharmaceuticals.[4][5]
-
TCO Moiety: Trans-cyclooctene derivatives are highly reactive and are used in bioorthogonal chemistry. Specific hazard data is limited, but they should be handled with care to avoid unintentional reactions.
Based on these components, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant with side shields to protect against dust and splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in conjunction with safety goggles. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide good chemical resistance. Gloves should be inspected for any signs of degradation or punctures before and during use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the compound to prevent inhalation of airborne particles. A proper fit test is mandatory before use. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for the safe handling of this compound, from preparation to experimental use.
Workflow for Safe Handling:
-
Area Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood to minimize inhalation exposure.
-
Cover the work surface with disposable, absorbent bench paper to contain any spills.
-
-
PPE and Material Assembly:
-
Before handling the compound, ensure all required PPE is worn correctly.
-
Gather all necessary materials, including a calibrated analytical balance, weigh paper or boat, spatula, appropriate anhydrous solvents (e.g., DMSO, DMF), and primary and secondary containers.
-
-
Weighing and Solution Preparation:
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat.
-
Prepare solutions in a well-ventilated area or chemical fume hood.
-
Avoid prolonged exposure to light to preserve the integrity of the Cy5 and TCO moieties.
-
-
Storage:
-
Store the compound at –20 °C, protected from light and moisture.
-
The following diagram illustrates the standard operating procedure for weighing and preparing a solution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use | Semantic Scholar [semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
